SAR107375
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1184300-63-7 |
|---|---|
Molecular Formula |
C24H30ClN5O5S2 |
Molecular Weight |
568.1 g/mol |
IUPAC Name |
5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1 |
InChI Key |
CYVVCTRDWISRAC-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of SAR107375
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR107375 is a potent, orally active small molecule that functions as a direct dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of these serine proteases, thereby preventing the amplification of the coagulation cascade and the formation of fibrin clots. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays.
Core Mechanism: Dual Inhibition of Thrombin and Factor Xa
The primary mechanism of action of this compound is its ability to simultaneously inhibit both thrombin and Factor Xa.[1][2] This dual inhibition is significant because these two factors occupy critical junctures in the coagulation cascade.
-
Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). It represents a point of convergence for the intrinsic and extrinsic pathways of coagulation.
-
Thrombin is the final effector enzyme of the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable fibrin clot. Thrombin also activates other clotting factors, including Factor V, Factor VIII, Factor XI, and Factor XIII, leading to a significant amplification of the coagulation process.
By inhibiting both Factor Xa and thrombin, this compound effectively attenuates the coagulation cascade at two crucial stages, leading to a potent anticoagulant effect.
Signaling Pathway
This compound exerts its effect by directly interrupting the coagulation cascade. The following diagram illustrates the points of inhibition within this pathway.
Quantitative Data
The inhibitory potency of this compound against thrombin and Factor Xa, as well as its selectivity over other related serine proteases, has been quantified in various in vitro assays.
| Target Enzyme | Parameter | Value (nM) |
| Human Thrombin (Factor IIa) | Ki | 8 |
| Human Factor Xa | Ki | 1 |
| Human Trypsin | IC50 | >10,000 |
| Human Plasmin | IC50 | >10,000 |
| Human Activated Protein C (aPC) | IC50 | >10,000 |
Table 1: In Vitro Inhibitory Activity of this compound
| Coagulation Assay | Species | Parameter | Value (µM) |
| Thrombin Time (TT) | Human Plasma | 2x increase | 0.13 |
| Prothrombin Time (PT) | Human Plasma | 2x increase | 0.52 |
| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | 2x increase | 0.35 |
Table 2: In Vitro Anticoagulant Activity of this compound
| In Vivo Model | Species | Administration | Parameter | Value (mg/kg) |
| Venous Thrombosis | Rat | Intravenous (i.v.) | ED50 | 0.07 |
| Venous Thrombosis | Rat | Oral (p.o.) | ED50 | 2.8 |
Table 3: In Vivo Antithrombotic Activity of this compound
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against target serine proteases.
General Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified human thrombin, Factor Xa, trypsin, plasmin, and activated protein C in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).
-
Prepare chromogenic substrates specific for each enzyme in the same assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of this compound (in DMSO, final concentration ≤ 1%) to the wells of a 96-well microplate.
-
Add 70 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the corresponding chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
-
Calculate the Ki values using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
-
In Vitro Coagulation Assays
Objective: To evaluate the anticoagulant effect of this compound in plasma.
Protocols:
-
Prothrombin Time (PT):
-
Pre-warm human citrated plasma and PT reagent (thromboplastin) to 37°C.
-
Add various concentrations of this compound to the plasma and incubate for 3 minutes at 37°C.
-
Initiate clotting by adding the PT reagent.
-
Measure the time to clot formation using a coagulometer.
-
-
Activated Partial Thromboplastin Time (aPTT):
-
Pre-warm human citrated plasma and aPTT reagent (a partial thromboplastin and an activator) to 37°C.
-
Add various concentrations of this compound to the plasma and incubate with the aPTT reagent for 3 minutes at 37°C.
-
Initiate clotting by adding calcium chloride solution.
-
Measure the time to clot formation using a coagulometer.
-
-
Thrombin Time (TT):
-
Pre-warm human citrated plasma and a thrombin solution to 37°C.
-
Add various concentrations of this compound to the plasma.
-
Initiate clotting by adding the thrombin solution.
-
Measure the time to clot formation.
-
In Vivo Venous Thrombosis Model
Objective: To assess the antithrombotic efficacy of this compound in a rat model.
Protocol:
-
Animal Preparation:
-
Anesthetize male Wistar rats.
-
Isolate the inferior vena cava through a midline abdominal incision.
-
-
Thrombus Induction:
-
Ligate all side branches of a segment of the vena cava.
-
Induce stasis by placing two loose cotton threads around the vena cava.
-
Inject a thrombogenic stimulus (e.g., a solution of tissue factor and CaCl2) into the isolated segment.
-
Tighten the cotton threads to induce complete stasis for a defined period (e.g., 20 minutes).
-
-
Drug Administration:
-
Administer this compound either intravenously (i.v.) via the jugular vein prior to thrombus induction or orally (p.o.) at a specified time before surgery.
-
-
Thrombus Evaluation:
-
After the stasis period, remove the ligatures and excise the thrombosed segment of the vena cava.
-
Isolate and weigh the formed thrombus.
-
-
Data Analysis:
-
Calculate the percentage inhibition of thrombus formation for each dose of this compound compared to the vehicle control group.
-
Determine the ED50 (the dose required to produce 50% inhibition of thrombus formation) by non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound's mechanism of action.
Conclusion
This compound is a direct-acting oral anticoagulant that exerts its therapeutic effect through the dual inhibition of thrombin and Factor Xa. This mechanism provides a potent and effective means of attenuating the coagulation cascade, as demonstrated by comprehensive in vitro and in vivo studies. The data and protocols presented in this guide offer a detailed technical resource for researchers and professionals in the field of drug development and thrombosis research.
References
SAR107375: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
November 20, 2025
Abstract
SAR107375, chemically known as 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide, is a potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa.[1][2][3] Developed by Sanofi, this molecule emerged from a rational drug design program aimed at optimizing the anticoagulant profile of a series of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and key biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in the field of anticoagulation.
Discovery and Rationale
The discovery of this compound was the culmination of a focused lead optimization effort. The starting point for this endeavor was a compound with modest anti-thrombin activity and low Factor Xa inhibition.[3] The research aimed to enhance both activities while maintaining favorable pharmacokinetic properties for oral administration.
The key structural modifications that led to the discovery of this compound included the incorporation of a neutral chlorothiophene P1 fragment and the fine-tuning of the P2 and P3-P4 fragments of the molecule.[3] This strategic optimization process ultimately yielded a compound with significantly improved potency against both targets and enhanced metabolic stability.[3]
Signaling Pathway
This compound exerts its anticoagulant effect by directly inhibiting two key serine proteases in the coagulation cascade: Factor Xa and thrombin.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A crucial intermediate in this synthesis is 5-chlorothiophene-2-carboxylic acid. Various methods have been reported for the synthesis of this intermediate, often starting from 2-chlorothiophene.
Synthesis of 5-chlorothiophene-2-carboxylic acid
One common method involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis to yield the carboxylic acid.[1] Another approach utilizes a Grignard reaction where 5-chloro-2-bromothiophene is reacted with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[1] A one-pot method has also been described, starting from 2-thiophenecarboxaldehyde, which is chlorinated and then oxidized to the desired carboxylic acid.
A detailed, step-by-step protocol for the complete synthesis of this compound, as would be found in the supporting information of a peer-reviewed publication, is not publicly available in the immediate search results. The following is a generalized representation of a potential synthetic workflow.
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against both Factor Xa and thrombin. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) |
| Factor Xa | 1 |
| Thrombin | 8 |
Data sourced from Meneyrol et al., 2013.[3]
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Parameter | Value (µM or mg/kg) |
| Thrombin Generation Time (TGT) in human PRP | IC50 | 0.39 |
| Rat Venous Thrombosis Model (intravenous) | ED50 | 0.07 |
| Rat Venous Thrombosis Model (oral) | ED50 | 2.8 |
Data sourced from Meneyrol et al., 2013.[3]
Table 3: Selectivity Profile of this compound
| Serine Protease | Selectivity (fold vs. Factor Xa) |
| Trypsin | >1000 |
| Other related serine proteases | ~300 |
Data sourced from Meneyrol et al., 2013.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used to characterize this compound.
Factor Xa and Thrombin Inhibition Assays
While the specific, detailed protocols from the primary literature are not fully available in the search results, a general procedure for such assays is outlined below.
Objective: To determine the inhibitory potency (Ki) of this compound against human Factor Xa and thrombin.
General Principle: These assays are typically performed in a 96-well plate format. The enzyme (Factor Xa or thrombin) is incubated with various concentrations of the inhibitor (this compound). A chromogenic or fluorogenic substrate specific to the enzyme is then added, and the rate of substrate cleavage is measured over time using a plate reader. The Ki is then calculated from the inhibition data using appropriate enzyme kinetic models.
Thrombin Generation Time (TGT) Assay
Objective: To assess the overall effect of this compound on the coagulation potential in human plasma.
General Principle: The TGT assay measures the dynamics of thrombin generation in platelet-rich plasma (PRP) upon the addition of a trigger (e.g., tissue factor). A fluorogenic substrate for thrombin is included in the reaction mixture. The fluorescence generated over time is monitored, providing a thrombin generation curve. Key parameters such as the lag time, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve, are determined.
In Vivo Venous Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in a living organism.
General Principle: A common model involves inducing thrombosis in a rat vein, for example, by stenosis (narrowing) and/or injury to the vessel wall. This compound is administered to the animals (either intravenously or orally) at various doses prior to the induction of thrombosis. The extent of thrombus formation is then quantified and compared between treated and control groups to determine the effective dose (ED50).
Conclusion
This compound is a potent, orally bioavailable dual inhibitor of Factor Xa and thrombin that was discovered through a systematic lead optimization campaign. Its high in vitro and in vivo efficacy, coupled with a good selectivity profile, underscore its potential as an anticoagulant agent. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working on the next generation of antithrombotic therapies. Further investigation into the clinical application of this compound is warranted based on its promising preclinical profile.
References
SAR107375: A Technical Overview of its Dual Inhibitory Action on Thrombin and Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR107375 is a potent, orally active small molecule that functions as a dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2][3] Its mechanism of action offers a promising avenue for anticoagulant therapy. This technical guide provides an in-depth look at the target binding affinity of this compound, the experimental methodologies for its characterization, and the relevant signaling pathways.
Target Binding Affinity of this compound
This compound exhibits strong in vitro activity against both Factor Xa and thrombin. The inhibitory potency is quantified by the inhibition constant (Ki), with lower values indicating stronger binding. The established Ki values for this compound are presented in the table below.
| Target Enzyme | Inhibitor | Ki (nM) |
| Factor Xa | This compound | 1 |
| Thrombin (Factor IIa) | This compound | 8 |
Table 1: In vitro binding affinity of this compound to its primary targets. Data sourced from Meneyrol et al., 2013.[2]
The development of this compound involved a rational optimization process from a precursor compound, which had significantly lower inhibitory activities (IC50 values of 3.5 µM for Factor Xa and 0.39 µM for thrombin).[1][2][4] This optimization resulted in a substantial improvement in potency against both targets. Furthermore, this compound demonstrates good selectivity, being roughly 300-fold more selective for Factor Xa and thrombin over other related serine proteases, and approximately 1000-fold more selective over trypsin.[2]
Experimental Protocols
The determination of the binding affinity of this compound was conducted using enzymatic assays. While the full detailed protocols from the primary literature were not accessible, the following represents a generalized methodology for determining the Ki of inhibitors for Factor Xa and thrombin based on standard industry practices and available technical documentation.
General Principle of Enzymatic Assays for Factor Xa and Thrombin Inhibition
These assays are typically performed in a 96-well or 384-well plate format and rely on the measurement of the enzymatic activity of Factor Xa or thrombin in the presence and absence of the inhibitor. The enzyme cleaves a synthetic chromogenic or fluorogenic substrate, releasing a molecule that can be detected by a spectrophotometer or fluorometer. The rate of this reaction is proportional to the enzyme's activity. By measuring the reduction in reaction rate at various inhibitor concentrations, the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Illustrative Experimental Workflow
Signaling Pathway
This compound exerts its anticoagulant effect by directly inhibiting Factor Xa and thrombin, two central enzymes in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury.
As depicted in the diagram, both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway by converting prothrombin to thrombin. Thrombin subsequently cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. By inhibiting both Factor Xa and thrombin, this compound effectively blocks the coagulation cascade at two critical junctures, leading to its potent anticoagulant effect.
Conclusion
This compound is a high-affinity dual inhibitor of Factor Xa and thrombin. Its potent and selective inhibitory activity, coupled with its oral bioavailability, underscores its potential as a therapeutic anticoagulant. The methodologies for determining its binding affinity rely on established enzymatic assays, and its mechanism of action is well-defined within the context of the coagulation cascade. Further research into its clinical applications is ongoing.
References
- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
SAR107375 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
SAR107375 is a potent, orally active small molecule that functions as a dual inhibitor of key enzymes in the coagulation cascade, namely thrombin (Factor IIa) and Factor Xa. Its chemical structure and fundamental properties are pivotal to its pharmacological activity.
Chemical Structure:
-
IUPAC Name: 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1]
-
Chemical Formula: C₂₄H₃₀ClN₅O₅S₂[1]
-
Molecular Weight: 568.11 g/mol [1]
Table 1: Core Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide[1] |
| Chemical Formula | C₂₄H₃₀ClN₅O₅S₂[1] |
| Molecular Weight | 568.11 g/mol [1] |
| CAS Number | 1184300-63-7 |
Pharmacological Profile and Mechanism of Action
This compound exerts its anticoagulant effect by directly and competitively inhibiting both thrombin and Factor Xa. This dual inhibition interrupts the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.
In Vitro Activity
The inhibitory potency of this compound against its primary targets and its selectivity over other related serine proteases have been quantified through various in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Assay | Value |
| Ki (Thrombin) | 8 nM[1] |
| Ki (Factor Xa) | 1 nM[1] |
| IC₅₀ (Thrombin) | 0.39 µM |
| IC₅₀ (Factor Xa) | 3.5 µM |
| Thrombin Generation Time (TGT) in human PRP | 0.39 µM[1] |
| Selectivity vs. Trypsin | ~1000-fold[1] |
| Selectivity vs. other related serine proteases | ~300-fold[1] |
In Vivo Efficacy
The antithrombotic efficacy of this compound has been demonstrated in a rat model of venous thrombosis.
Table 3: In Vivo Efficacy of this compound in a Rat Venous Thrombosis Model
| Administration Route | ED₅₀ |
| Intravenous (iv) | 0.07 mg/kg[1] |
| Oral (po) | 2.8 mg/kg[1] |
Signaling Pathway
This compound targets the coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. By inhibiting Factor Xa and Thrombin, it effectively blocks the common pathway of coagulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Serine Protease Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound against thrombin, Factor Xa, and other serine proteases.
-
Methodology:
-
Enzyme reactions are carried out in 96-well microtiter plates.
-
The assay buffer consists of 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and 0.1% PEG 8000.
-
A solution of the respective enzyme (human thrombin, human Factor Xa, or human trypsin) is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
The reaction is initiated by the addition of a specific chromogenic substrate for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa).
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The inhibitory constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Thrombin Generation Time (TGT) Assay
-
Objective: To assess the overall effect of this compound on the generation of thrombin in human plasma.
-
Methodology:
-
The assay is performed in human platelet-rich plasma (PRP).
-
PRP is prepared from fresh human blood collected in citrate tubes by centrifugation at 150 g for 15 minutes.
-
In a 96-well plate, PRP is incubated with different concentrations of this compound.
-
Thrombin generation is initiated by the addition of a reagent containing a low concentration of tissue factor and phospholipids.
-
The generation of thrombin is continuously monitored using a fluorogenic substrate that becomes fluorescent upon cleavage by thrombin.
-
The fluorescence signal is measured over time, and the key parameters of the thrombin generation curve, including the endogenous thrombin potential (ETP), are calculated. The concentration of this compound that inhibits 50% of the ETP is determined.
-
Rat Venous Thrombosis Model
-
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
-
Methodology:
-
Male Wistar rats are anesthetized.
-
A laparotomy is performed to expose the inferior vena cava.
-
A silk ligature is placed around the vena cava.
-
A hypercoagulable state is induced by the intravenous injection of a thrombogenic stimulus (e.g., a mixture of Factor Xa and phospholipids).
-
Immediately after the injection of the thrombogenic stimulus, the ligature is tightened to induce stasis.
-
This compound or vehicle is administered either intravenously or orally at various doses prior to the induction of thrombosis.
-
After a set period (e.g., 2 hours), the ligated segment of the vena cava is excised, and the formed thrombus is isolated and weighed.
-
The dose of this compound that produces a 50% reduction in thrombus weight (ED₅₀) compared to the vehicle-treated group is calculated.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo rat venous thrombosis model.
References
Preclinical Profile of SAR107375: A Dual Inhibitor of Thrombin and Factor Xa
An In-depth Technical Guide for Drug Development Professionals
Introduction
SAR107375 is a potent and orally active small molecule that acts as a dual inhibitor of two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa).[1] Its mechanism of action offers the potential for effective anticoagulation in the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Core Compound Activity
This compound emerged from a rational drug design program aimed at optimizing dual inhibitory activity against both FXa and thrombin while maintaining favorable pharmacokinetic properties.[1] The compound demonstrates strong in vitro activity against both targets.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| Factor Xa | Kᵢ | 1 |
| Thrombin | Kᵢ | 8 |
Source: Journal of Medicinal Chemistry, 2013.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting Factor Xa and thrombin, two critical serine proteases in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
The diagram below illustrates the points of intervention of this compound within this cascade.
References
A Comprehensive Analysis of the Selectivity Profile of SAR107375
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR107375 is a potent, orally active, and direct dual inhibitor of two key serine proteases in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa).[1][2] Its mechanism of action involves the direct binding to the active sites of these enzymes, thereby preventing their downstream effects in the blood clotting process. This dual inhibition profile offers a potentially effective and simplified anticoagulant therapy. This technical guide provides an in-depth look at the selectivity profile of this compound against other proteases, details the experimental methodologies for assessing its activity, and illustrates its interaction with the coagulation signaling pathway.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against its primary targets, Factor Xa and thrombin. While specific quantitative data against a broader panel of serine proteases is not extensively available in the public domain, the existing information highlights its high affinity for its intended targets and significant selectivity over other related enzymes.
Table 1: Inhibitory Potency and Selectivity of this compound
| Protease Target | Inhibition Constant (Ki) | Selectivity Fold (approx.) |
| Factor Xa (FXa) | 1 nM[1][2] | - |
| Thrombin (Factor IIa) | 8 nM[1][2] | - |
| Trypsin | Not specified | >1000-fold vs. FXa & Thrombin[1] |
| Related Serine Proteases | Not specified | ~300-fold vs. FXa & Thrombin[1] |
Note: The specific proteases included in the "related serine proteases" panel and their individual inhibition constants are not detailed in the available literature. The selectivity is expressed as a fold-difference compared to the Ki values for Factor Xa and thrombin.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound typically involves a series of standardized enzymatic assays. While the specific protocols used for this compound are not publicly detailed, the following represents a standard methodology for such investigations.
Enzymatic Inhibition Assays (General Protocol)
Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of this compound against target proteases (Factor Xa, thrombin) and a panel of off-target proteases.
Materials:
-
Purified human proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, activated protein C, etc.)
-
Chromogenic or fluorogenic substrates specific for each protease
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and CaCl2)
-
This compound stock solution (typically in DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Assay Preparation: A reaction mixture is prepared in the wells of a microplate containing the assay buffer and the specific protease at a fixed concentration.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells to achieve a range of final concentrations. A control group with no inhibitor is included.
-
Pre-incubation: The protease and inhibitor are typically pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of a chromogenic or fluorogenic substrate specific to the protease being assayed.
-
Kinetic Measurement: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader. The initial reaction velocity is determined from the linear phase of the reaction progress curve.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Experimental Workflow Diagram
References
Pharmacokinetics of SAR107375 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of SAR107375, a potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa. The information herein is intended to support further research and development of this anticoagulant agent by summarizing its mechanism of action, experimental protocols for in vivo evaluation, and a framework for its pharmacokinetic characterization.
Core Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting two key enzymes in the coagulation cascade: Factor Xa and thrombin.[1] This dual inhibition prevents the conversion of prothrombin to thrombin and the subsequent conversion of fibrinogen to fibrin, the essential steps in clot formation. The compound has demonstrated strong in vitro activity against both Factor Xa and thrombin with Ki values of 1 nM and 8 nM, respectively.[2][3]
Below is a diagram illustrating the points of inhibition of this compound within the coagulation cascade.
Caption: Inhibition of Factor Xa and Thrombin by this compound.
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for this compound in various animal models are not extensively available in the public domain. The tables below are structured to facilitate the compilation of such data from future studies.
Table 1: Single-Dose Intravenous Pharmacokinetics of this compound
| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Single-Dose Oral Pharmacokinetics of this compound
| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the methodologies for key in vivo experiments to evaluate the efficacy and pharmacokinetic profile of this compound.
In Vivo Efficacy: Rat Model of Venous Thrombosis
This compound has shown potent in vivo activity in a rat model of venous thrombosis.[2] The reported 50% effective doses (ED50) were 0.07 mg/kg for intravenous (IV) administration and 2.8 mg/kg for oral (PO) administration.[2]
Objective: To determine the antithrombotic efficacy of this compound in preventing thrombus formation in a rat model of venous thrombosis.
Animals:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Sex: Male
-
Weight: 250-350 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Preparation:
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Place two loose ligatures around the IVC, approximately 1 cm apart.
-
-
Drug Administration:
-
Intravenous (IV): Administer this compound or vehicle control via the tail vein or another suitable vein a few minutes (e.g., 5-15 minutes) before thrombus induction.
-
Oral (PO): Administer this compound or vehicle control by oral gavage at a predetermined time (e.g., 30-60 minutes) before thrombus induction to allow for absorption.
-
-
Thrombus Induction:
-
Induce a state of venous stasis by tightening the ligatures around the IVC.
-
In some models, a thrombogenic stimulus (e.g., application of ferric chloride or a slight endothelial injury) may be applied to the isolated segment of the IVC to initiate thrombus formation.
-
-
Thrombus Evaluation:
-
After a set period (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated segment of the IVC.
-
Isolate and weigh the thrombus.
-
-
Data Analysis: Compare the mean thrombus weight in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of thrombus formation and determine the ED50 value.
Below is a workflow diagram for a typical in vivo efficacy study.
Caption: Workflow for a rat venous thrombosis study.
Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in an animal model (e.g., rat, dog, or monkey).
Animals: As described in section 3.1, but may include other species such as Beagle dogs or Cynomolgus monkeys.
Experimental Procedure:
-
Catheterization (for serial sampling): For studies requiring serial blood sampling from the same animal, implant a catheter into a suitable blood vessel (e.g., jugular vein or carotid artery) a day before the study.
-
Dosing:
-
IV: Administer a single bolus dose of this compound via a catheter or tail vein.
-
PO: Administer a single dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.5 mL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points.
-
Example time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Example time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method
Objective: To accurately quantify the concentration of this compound in plasma samples.
Methodology:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule drugs like this compound in biological matrices.
-
Sample Preparation: Plasma samples typically require a protein precipitation step followed by centrifugation to remove proteins that could interfere with the analysis.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions of this compound for sensitive and selective detection.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound in the same biological matrix.
Concluding Remarks
This compound is a promising dual-action anticoagulant with demonstrated in vivo efficacy in a rat model of venous thrombosis. Its improved physicochemical and pharmacokinetic characteristics over earlier compounds suggest good oral absorption.[1] This technical guide provides a framework for further preclinical investigation into its pharmacokinetic profile. The detailed experimental protocols and structured data tables are designed to aid researchers in the continued evaluation and development of this compound as a potential therapeutic agent for thrombotic disorders.
References
- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicology Profile of SR1375: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial safety and toxicology data for SR1375, a first-in-class, oral small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The information presented herein is compiled from available preclinical and early-phase clinical studies. The compound, developed by Shanghai SIMR Biotechnology Co., Ltd., is under investigation for its therapeutic potential in inflammatory diseases, with a primary focus on pneumonia. It is important to note that the initial query for "SAR107375" appears to be a reference to an older or alternative identifier; all current research and clinical development refers to the compound as SR1375.
Executive Summary
SR1375 has demonstrated a favorable preliminary safety profile in both preclinical models and early-stage human clinical trials. Preclinical studies have indicated its potential to mitigate inflammation-mediated tissue injury. Phase 1 clinical trials in healthy volunteers and a Phase 1b study in patients with pneumonia have suggested that SR1375 is well-tolerated with a safety profile comparable to placebo. This document details the available quantitative safety data, outlines the methodologies of key experiments, and provides visualizations of the relevant biological pathway and experimental workflows.
Preclinical Toxicology
Preclinical evaluation of SR1375 was conducted using a tool compound, SR1373, in a diabetic acute lung injury (ALI) rat model, which serves as a relevant model for pneumonia with comorbidities.
Preclinical Efficacy and Safety Data
| Compound | Animal Model | Dose | Key Findings | Reference |
| SR1373 | Diabetic Acute Lung Injury (ALI) Rat Model | 10 mg/kg | - Decreased levels of pro-inflammatory cytokines (TNF-α and IL-6)- Attenuated lung injury- Reduced mortality | [1] |
Experimental Protocol: Diabetic Acute Lung Injury (ALI) Rat Model
The study aimed to assess the anti-inflammatory and protective effects of SR1373 in a model mimicking human pneumonia with underlying diabetic conditions.
-
Model Induction: Diabetes was induced in rats, followed by the induction of acute lung injury to replicate the disease state.
-
Treatment: A cohort of diabetic ALI rats was treated with SR1373 at a dose of 10 mg/kg.
-
Endpoints: The primary endpoints included the measurement of plasma and bronchoalveolar lavage fluid levels of Lp-PLA2, as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Lung tissue was also analyzed for markers of injury. Mortality rates were monitored.
-
Results: The administration of SR1373 led to a significant reduction in the levels of TNF-α and IL-6, a decrease in the severity of lung injury, and a lower mortality rate compared to the control group.[1]
Clinical Safety and Pharmacokinetics
Two Phase 1 studies in healthy volunteers (one in China with clinical trial identifier NCT05421923, and one in Australia) and one investigator-initiated Phase 1b clinical trial in hospitalized pneumonia patients have been completed.[2] These studies have consistently demonstrated a good safety, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile for SR1375.[2]
Phase 1 Study in Healthy Volunteers (NCT05421923)
This randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SR1375. While the full quantitative data is not publicly available in a structured format, the study completion notice indicates that the trial has been completed.[3]
Phase 1b Study in Pneumonia Patients
A Phase 1b study in hospitalized pneumonia patients with comorbidities demonstrated that SR1375 was well-tolerated and showed preliminary efficacy.[2] In this study, SR1375 treatment was associated with improved patient survival (87.50% vs. 33.33% for placebo).[1]
Note: Detailed quantitative data from the Phase 1 and 1b clinical trials, including specific adverse event rates and pharmacokinetic parameters (Cmax, Tmax, AUC), are not yet publicly available in comprehensive tables. The information provided is based on press releases and high-level study descriptions.
Mechanism of Action: Lp-PLA2 Inhibition
SR1375 exerts its anti-inflammatory effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key player in the inflammatory cascade, particularly in the context of vascular inflammation. It hydrolyzes oxidized phospholipids on LDL particles, leading to the production of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These mediators contribute to endothelial dysfunction, cytokine release, and the recruitment of inflammatory cells, driving the pathology of diseases such as pneumonia.
Signaling Pathway of Lp-PLA2 in Inflammation
Caption: SR1375 inhibits Lp-PLA2, blocking the generation of pro-inflammatory mediators.
Experimental Workflow Diagrams
Preclinical Study Workflow
Caption: Workflow of the preclinical evaluation of SR1373 in a diabetic ALI rat model.
Phase 1 Clinical Trial Logic
Caption: Logical flow of a typical Phase 1 single and multiple ascending dose clinical trial.
Conclusion
The initial safety and toxicology data for SR1375 are promising, suggesting a well-tolerated profile with a clear mechanism of action. The preclinical data supports its anti-inflammatory effects, and the early clinical data in both healthy volunteers and patients indicate a favorable safety profile. As SR1375 progresses through further clinical development, more comprehensive quantitative safety and efficacy data will become available, which will be crucial for fully defining its therapeutic potential. Researchers and drug development professionals are encouraged to monitor the progress of ongoing and future clinical trials for more detailed insights.
References
Methodological & Application
Application Notes and Protocols for SAR107375 in a Venous Thrombosis Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR107375 is a potent and orally active dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. Its ability to target both factors suggests a strong potential for the treatment and prevention of venous thrombosis. These application notes provide detailed protocols for utilizing this compound in established rat models of venous thrombosis, guidance on data collection and analysis, and a summary of its known efficacy.
Mechanism of Action: Dual Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade: the conversion of prothrombin to thrombin by Factor Xa and the subsequent action of thrombin in converting fibrinogen to fibrin. This dual inhibition effectively blocks the formation of a stable fibrin clot.
Caption: this compound inhibits the coagulation cascade at Factor Xa and Thrombin.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in a rat model of venous thrombosis.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| ED50 | 0.07 mg/kg | 2.8 mg/kg |
ED50: The dose that produces 50% of the maximal antithrombotic effect.
Experimental Protocols
Two common and well-validated rat models for inducing venous thrombosis are presented below: the Inferior Vena Cava (IVC) Ligation model, which mimics venous stasis, and the Ferric Chloride (FeCl₃)-Induced Thrombosis model, which simulates endothelial injury.
Protocol 1: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis
This model creates venous stasis, a primary factor in the development of deep vein thrombosis.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, retractors)
-
Suture material (e.g., 4-0 silk suture)
-
Saline solution
-
This compound solution for administration
-
Vehicle control solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the abdominal area and disinfect with an antiseptic solution.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
-
IVC Ligation:
-
Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
-
Ligate all side branches of the IVC in the dissected segment using fine suture material.
-
Pass a 4-0 silk suture underneath the isolated IVC.
-
Securely ligate the IVC to induce complete stasis. The duration of ligation to consistently produce a thrombus is typically 2 to 6 hours.[1]
-
-
Drug Administration:
-
Administer this compound or vehicle control at the desired dose and route (intravenous or oral) prior to or immediately after IVC ligation, according to the experimental design.
-
-
Thrombus Harvesting and Analysis:
-
After the designated ligation period, re-anesthetize the rat if necessary.
-
Re-open the abdominal incision and carefully expose the ligated IVC segment.
-
Excise the thrombosed segment of the IVC.
-
Gently open the vessel longitudinally and remove the thrombus.
-
Blot the thrombus to remove excess blood and immediately weigh it (wet weight).
-
The thrombus can then be fixed in 10% neutral buffered formalin for subsequent histological analysis (e.g., Hematoxylin and Eosin staining) to assess its composition.
-
Caption: Workflow for the IVC Ligation Venous Thrombosis Model.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Venous Thrombosis
This model simulates thrombosis initiated by endothelial injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)[2]
-
Filter paper strips (e.g., 1x2 mm)
-
Saline solution
-
This compound solution for administration
-
Vehicle control solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and prepare the surgical site as described in Protocol 1.
-
Expose the desired vein (e.g., femoral vein or inferior vena cava).
-
-
Induction of Thrombosis:
-
Soak a small piece of filter paper in the FeCl₃ solution.
-
Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed vein for a defined period (e.g., 5-10 minutes).[3]
-
After the application time, remove the filter paper and rinse the area with saline to remove excess FeCl₃.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the desired dose and route before or after the ferric chloride application, as per the study design.
-
-
Thrombus Observation and Analysis:
-
Monitor the vessel for thrombus formation. The time to occlusion can be measured using a Doppler flow probe.
-
After a predetermined time, the thrombosed vessel segment can be excised.
-
The thrombus can be isolated, weighed, and processed for histological examination as described in Protocol 1.[4]
-
Caption: Workflow for the Ferric Chloride-Induced Venous Thrombosis Model.
Endpoint Measurements
Consistent and accurate endpoint measurements are crucial for evaluating the efficacy of this compound.
| Endpoint | Method | Description |
| Thrombus Wet Weight | Gravimetric | The excised thrombus is blotted to remove excess blood and weighed on an analytical balance. This provides a direct measure of thrombus size. |
| Histological Analysis | Microscopy | Fixed thrombus and vessel sections are stained (e.g., H&E, Masson's trichrome) to assess thrombus composition (fibrin, red blood cells, platelets, inflammatory cells) and vessel wall injury. |
| Time to Occlusion | Doppler Flowmetry | In the FeCl₃ model, a Doppler flow probe can be placed distal to the injury site to continuously monitor blood flow and determine the time until complete vessel occlusion. |
| Thrombus Score | Visual Assessment | A semi-quantitative scoring system (e.g., 0-4) can be used to grade the size of the thrombus upon visual inspection. |
Conclusion
This compound is a promising antithrombotic agent with a dual mechanism of action. The provided protocols for the IVC ligation and ferric chloride-induced venous thrombosis models in rats offer robust and reproducible methods for evaluating the in vivo efficacy of this compound. Careful adherence to these protocols and accurate endpoint measurements will yield valuable data for the preclinical development of this compound.
References
- 1. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]
- 2. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Radiological and histological changes following cerebral venous sinus thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anticoagulation Studies of SAR107375E
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vivo anticoagulation studies of SAR107375E. It is important to note that the initial query referred to SAR107375 as a PAR1 antagonist. However, publicly available scientific literature identifies the compound as SAR107375E , a potent direct dual inhibitor of both Factor Xa (FXa) and Factor IIa (thrombin).[1] This document will therefore focus on the correct mechanism of action. While SAR107375E is not a PAR1 antagonist, a diagram of the PAR1 signaling pathway is included as requested to illustrate its crucial role in thrombosis.
SAR107375E has demonstrated significant anticoagulant activity in both in vitro and animal studies, and has undergone a first-in-human clinical trial.[1] These notes are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the anticoagulant and antithrombotic efficacy of SAR107375E and similar compounds.
Data Presentation
Table 1: Pharmacokinetic Parameters of SAR107375E in Humans (Single Intravenous Doses)
| Dose (mg) | Cmax (µg/L) | AUC0-t (h*µg/L) | t1/2 (h) |
| 0.5 | 59.05 | 25.01 | 1.51 |
| 1.5 | - | - | - |
| 3.0 | - | - | - |
| 5.0 | - | - | 4.00 |
| 7.5 | - | - | - |
| 10.0 | - | - | - |
| 15.0 | - | - | - |
| 20.0 | 1360 | 528.45 | - |
Data extracted from a first-in-human trial in healthy Chinese adult subjects.[1] Dose proportionality was observed in the 5.0-20.0 mg range.[1]
Table 2: Representative In Vivo Anticoagulant Doses of Direct FXa and Dual FXa/IIa Inhibitors in Animal Models
| Compound | Animal Model | Route of Administration | Effective Dose (ED50) | Application | Reference |
| BAY 59-7939 (Rivaroxaban) | Rat (venous stasis) | Intravenous | 0.1 mg/kg | Venous Thrombosis | [2] |
| BAY 59-7939 (Rivaroxaban) | Rat (AV shunt) | Oral | 5.0 mg/kg | Arterial Thrombosis | [2] |
| BAY 59-7939 (Rivaroxaban) | Rabbit (AV shunt) | Oral | 0.6 mg/kg | Arterial Thrombosis | [2] |
| YM-60828 | Rat | - | - | Venous & Arterial Thrombosis | [3][4] |
| PD0313052 (FXa inhibitor) + Argatroban (IIa inhibitor) | Rabbit (AV shunt) | - | - | Synergistic antithrombotic effect | [5] |
This table provides examples of dosages for other direct FXa and dual inhibitors to serve as a starting point for dose-range finding studies with SAR107375E.
Experimental Protocols
Protocol 1: In Vivo Anticoagulation Assessment in a Rat Model
Objective: To determine the in vivo anticoagulant effect of SAR107375E in rats by measuring its impact on coagulation parameters.
Materials:
-
SAR107375E
-
Vehicle (e.g., saline, or as appropriate for the formulation)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (syringes, tubes with anticoagulant like sodium citrate)
-
Centrifuge
-
Coagulometer
-
Reagents for Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
-
Dosing:
-
Divide animals into groups (e.g., vehicle control, and multiple dose levels of SAR107375E).
-
Administer SAR107375E via the desired route (e.g., intravenous, oral). The choice of dose range should be informed by preliminary in vitro data and data from similar compounds (see Table 2).
-
-
Blood Sampling:
-
At predetermined time points after dosing (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.
-
Collect blood samples from a suitable site (e.g., tail vein, cardiac puncture for terminal studies) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
-
Coagulation Assays:
-
Perform aPTT and PT assays on the plasma samples using a coagulometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the aPTT and PT values of the SAR107375E-treated groups to the vehicle control group.
-
Analyze the dose-response and time-course of the anticoagulant effect.
-
Protocol 2: Rat Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of SAR107375E in a model of arterial thrombosis.
Materials:
-
SAR107375E and vehicle
-
Male Wistar rats (300-350g)
-
Anesthesia
-
Surgical instruments
-
Polyethylene tubing to create the shunt
-
Cotton thread
Procedure:
-
Animal Preparation and Dosing:
-
Administer SAR107375E or vehicle to the rats at specified times before the surgical procedure.
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
Isolate the left carotid artery and the right jugular vein.
-
Insert cannulas into both vessels and connect them with a piece of polyethylene tubing containing a cotton thread.
-
-
Thrombus Formation:
-
Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).
-
-
Thrombus Measurement:
-
After the designated time, clamp the shunt and carefully remove the cotton thread.
-
Weigh the thread to determine the thrombus weight.
-
-
Data Analysis:
-
Compare the thrombus weight in the SAR107375E-treated groups to the vehicle control group to determine the percentage of thrombus inhibition.
-
Mandatory Visualization
Signaling Pathway of Protease-Activated Receptor 1 (PAR1)
While SAR107375E acts on FXa and IIa, the initial query mentioned PAR1. PAR1 is a G-protein coupled receptor that is a key player in thrombin-mediated platelet activation and is a target for other antithrombotic drugs.[6][7] Understanding this pathway is relevant in the broader context of thrombosis research.
Caption: Thrombin-mediated PAR1 signaling cascade leading to platelet activation.
Experimental Workflow for In Vivo Anticoagulation Study
Caption: Workflow for assessing the anticoagulant effects of SAR107375E in vivo.
References
- 1. First-in-human trial of SAR107375E, a novel small molecule anticoagulant with dual inhibition of factor Xa and factor IIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibitors of blood coagulation factors Xa and IIa synergize to reduce thrombus weight and thrombin generation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing the In Vitro Efficacy of SAR107375
Audience: Researchers, scientists, and drug development professionals.
Introduction: SAR107375 is a potent and selective dual inhibitor of thrombin (Factor IIa) and Factor Xa (FXa), key serine proteases in the coagulation cascade.[1][2] Its primary therapeutic application is as an anticoagulant.[1][2] In drug development, it is crucial to characterize the effects of a compound not only on its intended targets but also on various cellular processes to understand its broader biological impact, identify potential off-target effects, and explore new therapeutic possibilities.
These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound, focusing on both its primary enzymatic inhibition and its general effects on cell viability, apoptosis, and cell cycle progression.
Relevant Signaling Pathway: The Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade: Factor Xa, which is the convergence point of the intrinsic and extrinsic pathways, and Thrombin, which catalyzes the final conversion of fibrinogen to fibrin for clot formation.
References
- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR107375 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR107375, also known as atopaxar, is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor for thrombin on the surface of human platelets.[1][2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a critical step in the process of platelet aggregation and thrombus formation.[3] By competitively inhibiting PAR-1, this compound effectively blocks thrombin-induced platelet aggregation.[4] This makes it a valuable tool for research into the mechanisms of thrombosis and hemostasis, as well as a potential therapeutic agent for the prevention of atherothrombotic events.
These application notes provide a comprehensive overview of the use of this compound in in vitro platelet aggregation assays, including detailed protocols for light transmission aggregometry (LTA), data interpretation, and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
Thrombin, a serine protease, activates platelets by cleaving the N-terminal exodomain of the PAR-1 receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating a signaling cascade.[3][5] This intracellular signaling involves the activation of G-proteins (Gq, G12/13, and Gi), leading to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, the conformational change of the glycoprotein IIb/IIIa receptor.[5][6] The activated GPIIb/IIIa receptor binds fibrinogen, cross-linking platelets and leading to aggregation.[6]
This compound is a non-peptide, orally active small molecule that acts as a competitive antagonist at the PAR-1 receptor. It prevents the "tethered ligand" from binding and initiating the signaling cascade, thereby inhibiting platelet activation and aggregation induced by thrombin.[4]
Quantitative Data Summary
The inhibitory effect of this compound on platelet aggregation has been evaluated in clinical trials. The following tables summarize the in vivo efficacy of atopaxar in inhibiting thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.
Table 1: Inhibition of Platelet Aggregation by Atopaxar in Patients with Acute Coronary Syndromes (LANCELOT-ACS study)
| Atopaxar Dose | Mean Inhibition of Platelet Aggregation (IPA) at 1-3 hours post-dose | Percentage of Subjects with >80% IPA at 3-6 hours post-dose |
| 50 mg | 74% | 90-100% |
| 100 mg | 74% | 90-100% |
| 200 mg | 74% | 90-100% |
Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Atopaxar During Maintenance Dosing (Week 12)
| Atopaxar Dose | Predose Mean Inhibition of Platelet Aggregation (IPA) |
| 50 mg | 66.5% |
| 100 mg | 71.5% |
| 200 mg | 88.9% |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Assessing this compound Activity
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function and is the recommended method for evaluating the inhibitory effect of this compound.[7][8] The principle of LTA is based on measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
This compound (Atopaxar)
-
Thrombin or Thrombin Receptor-Activating Peptide (TRAP) as an agonist
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline solution
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Cuvettes with stir bars
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline.
-
-
Preparation of this compound and Agonist Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in saline to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of the agonist (e.g., TRAP at a final concentration of 15 µM) in saline.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (typically 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
-
Add 50 µL of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Initiate the recording and add 50 µL of the agonist (TRAP) to the cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
-
Data Analysis:
-
The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from the baseline.
-
Calculate the percentage inhibition of platelet aggregation for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)] x 100
-
-
To determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation), plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Thrombin-Induced Platelet Aggregation via PAR-1
Caption: Signaling pathway of thrombin-induced platelet aggregation via PAR-1 and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound using Light Transmission Aggregometry
References
- 1. Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
SAR107375: A Dual Inhibitor of Thrombin and Factor Xa for Thrombosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SAR107375 is a potent and orally active small molecule that acts as a dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa (FXa). This dual mechanism of action makes it a valuable tool for in vitro and in vivo research in the field of thrombosis and hemostasis. By simultaneously targeting both the final enzyme in the common pathway (thrombin) and a critical amplification point (FXa), this compound offers a comprehensive approach to anticoagulation studies. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in key experimental models of thrombosis.
Data Presentation
In Vitro and In Vivo Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity and pharmacokinetic parameters.
| Parameter | Value | Species | Assay/Method | Reference |
| In Vitro Activity | ||||
| Ki (Factor Xa) | 1 nM | Human | Enzyme Inhibition Assay | [1] |
| Ki (Thrombin) | 8 nM | Human | Enzyme Inhibition Assay | [1] |
| Thrombin Generation Time (TGT) | 0.39 µM | Human | Coagulation Assay (PRP) | [1] |
| Selectivity vs. Trypsin | ~1000-fold | - | Enzyme Inhibition Assay | [1] |
| General Selectivity vs. related serine proteases | ~300-fold | - | Enzyme Inhibition Assay | [1] |
| In Vivo Efficacy | ||||
| ED50 (Venous Thrombosis, IV) | 0.07 mg/kg | Rat | Venous Thrombosis Model | [1] |
| ED50 (Venous Thrombosis, PO) | 2.8 mg/kg | Rat | Venous Thrombosis Model | [1] |
| Pharmacokinetics (First-in-Human, Single IV Dose) | ||||
| Half-life (t1/2) | 1.51 - 4.00 h | Human | Clinical Trial (0.5-20 mg) | [2] |
| Cmax | 59.05 - 1360 µg/L | Human | Clinical Trial (0.5-20 mg) | [2] |
| AUC0-t | 25.01 - 528.45 h*µg/L | Human | Clinical Trial (0.5-20 mg) | [2] |
Signaling Pathway
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. This compound exerts its anticoagulant effect by inhibiting two central components of this cascade: Factor Xa and Thrombin.
References
Application Notes and Protocols: SAR107375 in Combination with Other Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of SAR107375, a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), when used in combination with other antithrombotic agents. The provided protocols and data presentation frameworks are intended to guide researchers in designing and executing studies to assess the synergistic or additive effects and the safety profile of such combination therapies.
Introduction to this compound
This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibition of both FXa and thrombin, two key enzymes in the coagulation cascade.[1][2][3] Preclinical studies have highlighted its efficacy in preventing venous thrombosis in rat models and have suggested a reduced bleeding liability compared to other direct oral anticoagulants (DOACs) like rivaroxaban and dabigatran etexilate in an arterial thrombosis model.[2] The dual inhibition of both the final common pathway enzyme (thrombin) and a critical amplification enzyme (FXa) presents a unique therapeutic approach to anticoagulation.
The combination of this compound with other antithrombotic agents, such as antiplatelet drugs, could offer enhanced antithrombotic efficacy in specific patient populations, for instance, those with acute coronary syndrome or those undergoing percutaneous coronary intervention. However, such combinations also carry an increased risk of bleeding.[4][5][6][7][8] Therefore, careful preclinical evaluation is paramount to determine the therapeutic window of any proposed combination therapy involving this compound.
Data Presentation
Effective evaluation of combination therapy requires meticulous data collection and clear presentation. The following tables are templates for summarizing key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Reference Anticoagulant (e.g., Rivaroxaban) | Reference Anticoagulant (e.g., Dabigatran) |
| Factor Xa Inhibition (Ki, nM) | 1 | X | >1000 |
| Thrombin Inhibition (Ki, nM) | 8 | >1000 | Y |
| Selectivity vs. Trypsin (fold) | >1000 | Z | W |
| Thrombin Generation Time (TGT) Assay in human PRP (IC50, µM) | 0.39 | A | B |
This table summarizes the in vitro inhibitory activity of this compound against its primary targets and a related serine protease. Data from reference compounds are included for comparison.
Table 2: Ex Vivo Coagulation Parameters following Oral Administration in Rats
| Treatment Group | Dose (mg/kg) | aPTT (sec) | PT (sec) | Thrombin Time (sec) |
| Vehicle Control | - | |||
| This compound | Dose 1 | |||
| Dose 2 | ||||
| Antiplatelet Agent (e.g., Aspirin) | Dose X | |||
| This compound + Antiplatelet Agent | Dose 1 + Dose X | |||
| Dose 2 + Dose X |
This table is designed to present the effects of this compound alone and in combination with an antiplatelet agent on standard ex vivo coagulation parameters.
Table 3: Antithrombotic Efficacy in a Rat Venous Thrombosis Model
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) | % Inhibition of Thrombosis |
| Vehicle Control | - | 0 | |
| This compound | ED50 | 50 | |
| ED80 | 80 | ||
| Antiplatelet Agent (e.g., Clopidogrel) | Dose Y | ||
| This compound + Antiplatelet Agent | ED50 + Dose Y | ||
| ED80 + Dose Y |
This table facilitates the comparison of the antithrombotic efficacy of monotherapy versus combination therapy.
Table 4: Bleeding Assessment in a Rat Tail Transection Model
| Treatment Group | Dose (mg/kg) | Bleeding Time (sec) | Blood Loss (mg) |
| Vehicle Control | - | ||
| This compound | ED80 (from thrombosis model) | ||
| Antiplatelet Agent (e.g., Aspirin) | Dose X | ||
| This compound + Antiplatelet Agent | ED80 + Dose X | ||
| Positive Control (e.g., Warfarin) | Therapeutic Dose |
This table is crucial for assessing the bleeding risk associated with the combination therapy compared to individual agents and a standard anticoagulant.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Protocol 1: Rat Model of Venous Thrombosis (Stasis-Induced)
Objective: To evaluate the antithrombotic efficacy of this compound alone and in combination with an antiplatelet agent.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound, antiplatelet agent, and vehicle control
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Suture
Procedure:
-
Fast rats overnight with free access to water.
-
Administer this compound, the antiplatelet agent, the combination, or vehicle control orally at the desired doses and time points prior to surgery.
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.
-
Completely ligate the IVC just below the renal veins.
-
Close the abdominal incision.
-
Allow thrombosis to develop for a specified period (e.g., 2 hours).
-
Re-anesthetize the rat, reopen the incision, and carefully dissect the thrombosed segment of the IVC.
-
Excise the thrombus, blot it dry, and record its wet weight.
-
Calculate the percent inhibition of thrombosis relative to the vehicle control group.
Protocol 2: Rat Tail Transection Bleeding Model
Objective: To assess the bleeding liability of this compound alone and in combination with an antiplatelet agent.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound, antiplatelet agent, and vehicle control
-
Anesthetic (e.g., pentobarbital)
-
Scalpel or razor blade
-
Filter paper
-
Saline at 37°C
-
Timer
Procedure:
-
Administer this compound, the antiplatelet agent, the combination, or vehicle control at the desired doses and time points prior to the bleeding assessment.
-
Anesthetize the rat.
-
Place the rat's tail in a horizontal position.
-
Transect the tail 3 mm from the tip using a sharp scalpel.[1]
-
Immediately immerse the tail tip 2 cm deep into a tube containing saline at 37°C.[1]
-
Start the timer and measure the time until bleeding ceases for a continuous period of 15-30 seconds. A cut-off time (e.g., 20 minutes) should be established.[1]
-
Alternatively, gently blot the bleeding tail on a piece of filter paper every 15-30 seconds until no more blood is absorbed. The time to cessation of bleeding is recorded.
-
Total blood loss can be quantified by weighing the filter paper before and after blood collection.
Protocol 3: Thromboelastography (TEG) for Whole Blood Coagulation Analysis
Objective: To evaluate the pharmacodynamic effects of this compound in combination with antiplatelet agents on whole blood clot formation and kinetics.
Materials:
-
Thromboelastograph (TEG) analyzer
-
Citrated whole blood from treated and control animals or human subjects
-
Kaolin or other activators
-
TEG cups and pins
Procedure:
-
Collect blood samples into citrated tubes from animals or subjects at specified time points after drug administration.
-
Perform the TEG analysis according to the manufacturer's instructions.
-
Pipette the whole blood sample into a TEG cup containing an activator (e.g., kaolin).
-
Place the cup in the TEG analyzer and initiate the measurement.
-
Record the following TEG parameters:
-
R time (Reaction time): Time to initial fibrin formation.
-
K time (Kinetics time): Time to reach a certain clot firmness.
-
Alpha angle: Rate of clot formation.
-
MA (Maximum Amplitude): Maximum clot strength, reflecting platelet function and fibrinogen concentration.
-
LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA is reached.
-
-
Compare the TEG profiles of the combination therapy group with the monotherapy and vehicle control groups to assess the overall impact on hemostasis.
Visualizations
Signaling Pathway: The Coagulation Cascade
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Thromboelastography and Rotational Thromboelastometry in the Management of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of Oral Anticoagulant and Antiplatelet Therapies: Stay One Step Ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining oral anticoagulation and antiplatelet therapies: appropriate patient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining antiplatelet and anticoagulant therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR107375 Bleeding Time Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the bleeding time following the administration of SAR107375, a potent dual inhibitor of thrombin (Factor IIa) and Factor Xa. The following sections offer guidance on experimental design, standardized procedures, and data interpretation to ensure reliable and reproducible results in preclinical studies.
Introduction
This compound is an investigational anticoagulant that exerts its effect by directly inhibiting two key enzymes in the coagulation cascade: thrombin and Factor Xa.[1][2] This dual-inhibition mechanism suggests a potent antithrombotic effect. However, as with all anticoagulants, a primary safety concern is the potential for increased bleeding. Therefore, robust and well-controlled bleeding time studies are crucial in the preclinical evaluation of this compound.
This document outlines standardized protocols for tail bleeding time assays in rodent models, which are commonly used to assess hemostatic function and the bleeding risk associated with anticoagulant therapies.[3][4]
Signaling Pathway of this compound Action
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a stable fibrin clot. This compound intervenes at two critical points in this pathway, as illustrated below.
Experimental Protocols
Murine Tail Bleeding Time Assay
This protocol is adapted from established methods for assessing bleeding time in mice and is suitable for evaluating the effects of this compound.[3][5]
Materials:
-
Male or female mice (specific strain, e.g., C57BL/6, BALB/c) of a consistent age and weight.
-
This compound, vehicle control, and positive control (e.g., heparin, rivaroxaban).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Surgical scissors or a scalpel blade.
-
37°C water bath or beaker with warm saline.
-
Filter paper.
-
Stopwatch.
-
Animal scale for measuring body weight changes (for blood volume determination).
Experimental Workflow:
References
- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Thrombin Generation with SAR107375
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR107375 is a potent and selective, orally active dual inhibitor of both Factor Xa (FXa) and thrombin (Factor IIa), two key enzymes in the coagulation cascade.[1][2] Its mechanism of action makes it a valuable tool for investigating the dynamics of thrombin generation, a critical process in hemostasis and thrombosis. These application notes provide detailed protocols and guidance for utilizing this compound to study its effects on thrombin generation in human plasma.
Mechanism of Action: Dual Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly and competitively inhibiting two crucial points in the coagulation cascade:
-
Factor Xa Inhibition: By binding to Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the burst of thrombin generation.
-
Thrombin Inhibition: this compound also directly inhibits thrombin, preventing the cleavage of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors.
This dual inhibition provides a comprehensive suppression of thrombin generation and its downstream effects.
Investigating Thrombin Generation using the Calibrated Automated Thrombogram (CAT) Assay
The Calibrated Automated Thrombogram (CAT) assay is a widely used method to continuously measure the generation of thrombin in plasma over time. The resulting thrombin generation curve provides several key parameters that offer insights into the overall potential of a plasma sample to form thrombin.
Key Thrombin Generation Assay (TGA) Parameters:
-
Lag Time (min): The time from the initiation of coagulation until the start of thrombin generation.
-
Time to Peak (min): The time taken to reach the maximum thrombin concentration.
-
Peak Height (nM): The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP) (nM*min): The total amount of thrombin generated over time, represented by the area under the thrombin generation curve.
Expected Effects of this compound on Thrombin Generation
As a dual inhibitor of Factor Xa and thrombin, this compound is expected to have a significant impact on the thrombin generation curve. The inhibition of Factor Xa will delay and reduce the overall amount of thrombin produced, while the direct inhibition of thrombin will further decrease the measurable active thrombin. This combined effect typically results in:
-
Prolonged Lag Time and Time to Peak: Due to the inhibition of the initial steps of thrombin generation.
-
Reduced Peak Height: As the maximum rate of thrombin generation is suppressed.
-
Reduced Endogenous Thrombin Potential (ETP): Reflecting the overall decrease in the total amount of thrombin generated.
Quantitative Data
This compound has been shown to be highly active in a thrombin generation time (TGT) coagulation assay in human platelet-rich plasma (PRP), with a reported active concentration of 0.39 μM.[1][2]
The following table provides an illustrative example of the expected dose-dependent effects of this compound on key thrombin generation parameters in human plasma. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| This compound Concentration (µM) | Lag Time (min) | Time to Peak (min) | Peak Height (nM) | ETP (nM*min) | % Inhibition of ETP |
| 0 (Control) | 3.5 | 6.0 | 300 | 1500 | 0% |
| 0.1 | 4.5 | 7.5 | 220 | 1100 | 27% |
| 0.39 | 6.0 | 9.5 | 150 | 750 | 50% |
| 1.0 | 8.5 | 12.0 | 80 | 400 | 73% |
| 3.0 | 12.0 | 16.0 | 30 | 150 | 90% |
Experimental Protocols
Protocol 1: Preparation of Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the blood at 2,000 x g for 15 minutes at room temperature to separate the plasma.
-
Plasma Collection: Carefully aspirate the supernatant platelet-poor plasma (PPP), avoiding the buffy coat.
-
Second Centrifugation: Perform a second centrifugation of the collected PPP at 10,000 x g for 10 minutes to remove any residual platelets.
-
Storage: Aliquot the PPP and store at -80°C until use. Thaw aliquots at 37°C for 5 minutes before use.
Protocol 2: Thrombin Generation Assay using the Calibrated Automated Thrombogram (CAT)
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Thrombin Calibrator (e.g., Thrombinoscope Calibrator)
-
Trigger solution (e.g., PPP Reagent containing a low concentration of tissue factor and phospholipids)
-
Fluorescent Substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
96-well black microplate
-
Fluoroskan Ascent reader or similar fluorescence plate reader equipped with a 390 nm excitation and 460 nm emission filter set and a dispenser.
-
Thrombinoscope software or similar data analysis software.
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the appropriate buffer or PPP to achieve the desired final concentrations in the assay. Include a vehicle control (solvent only).
-
Assay Plate Setup:
-
Add 80 µL of the test PPP (pre-incubated with different concentrations of this compound or vehicle) to each well.
-
In separate wells for calibration, add 80 µL of PPP and 20 µL of Thrombin Calibrator.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Thrombin Generation:
-
For the test wells, dispense 20 µL of the Trigger solution into each well.
-
For the calibration wells, dispense 20 µL of the Trigger solution without tissue factor and phospholipids.
-
-
Add Substrate: Immediately after adding the trigger, dispense 20 µL of the Fluorescent Substrate into all wells.
-
Read Fluorescence: Immediately start monitoring the fluorescence intensity at 390 nm (excitation) and 460 nm (emission) at 37°C every 20 seconds for at least 60 minutes.
-
Data Analysis: Use the Thrombinoscope software to analyze the raw fluorescence data. The software will subtract the background fluorescence, calculate the first derivative of the fluorescence signal to determine the rate of thrombin generation, and use the thrombin calibrator to convert the signal into thrombin concentration (nM). The software will then generate the thrombin generation curve and calculate the key parameters: Lag Time, Time to Peak, Peak Height, and ETP.
Visualizations
Caption: Coagulation cascade showing dual inhibition by this compound.
Caption: Experimental workflow for the Thrombin Generation Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Oral Bioavailability of SAR107375 in Rodents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oral bioavailability of SAR107375 in rodent models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of thrombin (Factor IIa) and Factor Xa, two key enzymes in the coagulation cascade.[1][2] By inhibiting both targets, this compound effectively prevents the formation of fibrin clots. Its activity has been demonstrated in preclinical models of thrombosis.[1]
Q2: Is this compound orally bioavailable in rodents?
Yes, this compound has been shown to be orally active in rats. In a rat model of venous thrombosis, it demonstrated a potent antithrombotic effect with an oral effective dose 50 (ED50) of 2.8 mg/kg.[1] This indicates that the compound is absorbed from the gastrointestinal tract to a degree sufficient to exert its pharmacological effect.
Q3: What are the known pharmacokinetic parameters of this compound in rodents?
While detailed pharmacokinetic data such as Cmax, Tmax, and absolute bioavailability are not publicly available in the primary literature, the reported oral efficacy in a rat thrombosis model at a dose of 2.8 mg/kg suggests significant systemic exposure after oral administration.[1]
Q4: What are common challenges in achieving optimal oral bioavailability for compounds like this compound?
Dual thrombin and Factor Xa inhibitors, like many small molecules, can face challenges with oral bioavailability due to factors such as:
-
Poor aqueous solubility: Limited solubility can hinder dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low membrane permeability: The physicochemical properties of the molecule may limit its ability to pass through the intestinal epithelium.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Interaction with food or other compounds: The presence of food or other substances in the GI tract can affect absorption.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when working to optimize the oral bioavailability of this compound in rodent studies.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or variable plasma concentrations after oral dosing | Poor aqueous solubility of this compound. | Formulation Improvement: • Co-solvents: Utilize pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) in the formulation to increase the solubility of this compound. • Surfactants: Incorporate non-ionic surfactants (e.g., Tween 80, Cremophor EL) to enhance wetting and dissolution. • Lipid-based formulations: Consider self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve solubilization and absorption. |
| Low intestinal permeability. | Permeation Enhancers: • Investigate the use of well-characterized permeation enhancers in the formulation. Caution is advised as these can sometimes lead to toxicity. • Nanoparticle formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and potentially enhance absorption. | |
| High first-pass metabolism. | Route of Administration Comparison: • Compare oral (PO) with intravenous (IV) and intraperitoneal (IP) administration to assess the extent of first-pass metabolism. • In vitro metabolism studies: Use liver microsomes or hepatocytes from the rodent species of interest to evaluate the metabolic stability of this compound. | |
| Inconsistent antithrombotic efficacy in vivo | Variability in gastrointestinal absorption. | Standardize Experimental Conditions: • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize food effects. • Dosing Vehicle: Use a consistent and well-characterized dosing vehicle for all studies. • Dose Volume: Maintain a consistent dose volume relative to the animal's body weight. |
| Formulation instability. | Formulation Stability Testing: • Assess the physical and chemical stability of the dosing formulation over the intended period of use. • Prepare fresh formulations for each experiment if stability is a concern. |
Experimental Protocols
Rat Venous Thrombosis Model (Wessler Model)
This model is commonly used to evaluate the in vivo efficacy of antithrombotic agents.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC, separating it from the aorta.
-
Ligate all side branches of a 1-1.5 cm segment of the IVC.
-
Temporarily occlude the IVC at both ends of the isolated segment with vascular clamps.
-
-
Thrombosis Induction:
-
Inject a thrombogenic stimulus (e.g., a mixture of human serum and thromboplastin) into a peripheral vein (e.g., tail vein).
-
After a short interval (e.g., 15 seconds), induce stasis by tightening the ligatures around the isolated IVC segment.
-
Maintain stasis for a defined period (e.g., 20 minutes).
-
-
Dosing:
-
Administer this compound or vehicle orally via gavage at a specified time before the induction of thrombosis (e.g., 1-2 hours).
-
-
Endpoint Measurement:
-
After the stasis period, remove the ligatures and excise the thrombosed IVC segment.
-
Open the vein segment longitudinally and carefully remove the thrombus.
-
Blot the thrombus to remove excess blood and record its wet weight.
-
The antithrombotic effect is expressed as the percentage inhibition of thrombus formation compared to the vehicle-treated control group. The ED50 is the dose that produces a 50% reduction in thrombus weight.[1]
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Troubleshooting logic for poor oral bioavailability.
References
- 1. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results with SAR107375
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SAR107375. The information is designed to address potential challenges and unexpected results during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of both Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade.[1][2] By inhibiting these two targets, this compound effectively blocks the amplification of thrombin generation and the final conversion of fibrinogen to fibrin, thus exerting its anticoagulant effect.
Q2: What are the reported in vitro activities of this compound?
A2: this compound has demonstrated strong activity against Factor Xa and thrombin.[2][3] It also shows good selectivity against other related serine proteases.[2]
Q3: Has this compound been tested in vivo?
A3: Yes, this compound has shown potent in vivo activity in a rat model of venous thrombosis when administered both intravenously (iv) and orally (po).[2] Notably, it exhibited reduced bleeding liability in a rat wire coil model compared to other anticoagulants like rivaroxaban and dabigatran etexilate.[2]
Troubleshooting Unexpected Results
Issue 1: Inconsistent Anticoagulant Activity in Plasma-Based Assays
You may observe variability in the anticoagulant effect of this compound in assays such as the prothrombin time (PT) or activated partial thromboplastin time (aPTT).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pre-analytical Variables | Ensure consistent and appropriate blood collection techniques. Use sodium citrate as the anticoagulant at the correct blood-to-anticoagulant ratio. Process blood samples to platelet-poor plasma (PPP) promptly by centrifugation at 1500 x g for 15 minutes. |
| Reagent Variability | Use the same lot of PT or aPTT reagents for all comparative experiments. Different reagents can have varying sensitivities to direct FXa and thrombin inhibitors. |
| Plasma pH | Ensure the pH of the plasma sample is within the physiological range (7.35-7.45). Improper sample handling or storage can alter pH and affect enzyme activity. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. Assess the stability of this compound in your experimental buffer or plasma. |
Experimental Workflow for Assessing Anticoagulant Activity
References
- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to mitigate SAR107375 off-target effects
Welcome to the technical support center for SAR107375. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of two key serine proteases in the coagulation cascade: Factor Xa (FXa) and Thrombin (Factor IIa)[1][2][3]. Its primary mechanism of action is the direct inhibition of these factors, leading to a potent anticoagulant effect[1][4]. It was developed through a rational optimization process to exhibit strong in vitro activity and good selectivity against related serine proteases[2][3].
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target(s)[5]. For a highly selective compound like this compound, off-target effects are less likely but still a theoretical possibility, especially at high concentrations. These unintended interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of the intended targets[5]. They can also be a source of cellular toxicity[5].
Q3: How can I proactively minimize the risk of off-target effects in my experiments?
Several strategies can be employed during experimental design to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect (e.g., inhibition of coagulation)[5].
-
Employ Structurally Distinct Inhibitors: Use other well-characterized Factor Xa and/or Thrombin inhibitors with different chemical scaffolds to confirm that the observed biological effect is consistent across different molecules targeting the same pathway[5].
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against Factor Xa and Thrombin[5].
-
Genetic Validation: When possible, use genetic approaches like siRNA or CRISPR to knock down Factor Xa or Thrombin to verify that the phenotype observed with this compound is consistent with the genetic perturbation[5][6].
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound.
Issue 1: I am observing unexpected cellular toxicity at concentrations where I expect on-target activity.
-
Question: Could this toxicity be due to an off-target effect?
-
Answer and Troubleshooting Steps:
-
Confirm On-Target Potency: First, verify the potency of your batch of this compound in a functional assay for Factor Xa and Thrombin inhibition to ensure it is performing as expected.
-
Perform a Dose-Response Curve for Toxicity: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the precise concentration at which toxicity occurs.
-
Compare On-Target vs. Toxicity Potency: Compare the toxic concentration to the concentration required for on-target activity. A large window between the two suggests the toxicity may be an off-target effect seen only at higher concentrations.
-
Run an Off-Target Screen: If toxicity is a significant concern and occurs at concentrations near the on-target effective dose, consider a broad selectivity screen (e.g., a kinase or protease panel) to identify potential unintended targets that could be mediating the toxic effects[5].
-
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
-
Question: How can I determine if off-target effects are contributing to this variability?
-
Answer and Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the stability and purity of your this compound stock solution. Degradation can lead to inconsistent results.
-
Standardize Experimental Conditions: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent between experiments.
-
Use a Rescue Experiment: If you hypothesize an off-target effect is causing the variability, try to "rescue" the phenotype by adding back the product of the on-target pathway, if feasible in your experimental system.
-
Consider Cellular Context: Off-target effects can be cell-type specific. If you are using multiple cell lines, assess whether the inconsistency is observed across all of them or is specific to one[5].
-
Data Presentation
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
This table summarizes the key potency and selectivity data for this compound against its primary targets and other related proteases.
| Target | Inhibition Constant (Ki) | IC50 | Notes | Reference |
| Factor Xa | 1 nM | 3.5 µM (starting compound) | This compound shows high-affinity binding. | [1][2][3] |
| Thrombin (Factor IIa) | 8 nM | 0.39 µM (starting compound) | Potent dual inhibitor. | [1][2][3] |
| Trypsin | >1000-fold selectivity vs. FXa/Thrombin | - | Demonstrates good selectivity. | [2] |
| Other Serine Proteases | ~300-fold selectivity vs. FXa/Thrombin | - | Generally selective against related proteases. | [2] |
Experimental Protocols
Protocol 1: General Protease/Kinase Profiling Assay (Luminescence-Based)
This protocol outlines a general method to screen this compound against a panel of proteases or kinases to identify potential off-targets.
Objective: To determine the inhibitory activity of this compound against a broad panel of enzymes.
Materials:
-
Recombinant proteases/kinases
-
Specific substrates for each enzyme
-
ATP (for kinase assays)
-
This compound stock solution (in DMSO)
-
Assay buffer
-
384-well plates
-
Luminescence-based detection reagent (e.g., ADP-Glo™ for kinases)
-
Plate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a 384-well plate, add the recombinant enzyme, the appropriate substrate, and ATP (for kinases).
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for the specified time for the enzymatic reaction to occur.
-
Add a luminescence-based detection reagent that measures the amount of product formed or substrate consumed (e.g., remaining ATP for kinases)[5].
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any inhibited enzymes[5].
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its intended targets (or potential off-targets) within a cellular context.
Objective: To confirm that this compound binds to Factor Xa and Thrombin in intact cells.
Materials:
-
Cultured cells expressing the target proteins
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blot reagents
-
Antibodies against Factor Xa and Thrombin
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting[5].
-
A shift in the melting curve of the target protein in the presence of this compound indicates target engagement[7].
Visualizations
Caption: this compound inhibits Factor Xa and Thrombin in the coagulation cascade.
References
- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Navigating Metabolic Stability Challenges for SAR107375 and Novel Anticoagulants: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges related to the metabolic stability of the dual thrombin and factor Xa inhibitor, SAR107375, and other similar molecules. While specific metabolic data for this compound is not publicly available, this resource offers robust troubleshooting guides and frequently asked questions based on established principles of drug metabolism and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the metabolic stability of a compound like this compound?
A1: The initial and most common method is an in vitro liver microsomal stability assay. This experiment incubates the compound with liver microsomes, which are rich in drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time provides an initial estimate of its metabolic clearance.
Q2: My compound shows high clearance in the liver microsomal assay. What does this indicate and what are the next steps?
A2: High clearance in a microsomal assay suggests that the compound is rapidly metabolized by Phase I enzymes (like CYPs). This can lead to poor oral bioavailability and a short half-life in vivo. The next steps should involve:
-
Metabolite Identification: To understand which parts of the molecule are susceptible to metabolism.
-
Reaction Phenotyping: To identify the specific CYP enzyme(s) responsible for the metabolism.
-
Structural Modification: Medicinal chemists can then modify the "metabolic soft spots" to improve stability.
Q3: What could be the reason for inconsistent results in my metabolic stability assays?
A3: Inconsistency can arise from several factors. Refer to the troubleshooting guide below for a detailed breakdown, but common culprits include compound solubility issues, instability in the assay buffer, and variability in the microsomal preparations.
Q4: How do I determine which specific CYP450 enzymes are metabolizing my compound?
A4: This is achieved through "reaction phenotyping" studies. There are two primary approaches:
-
Recombinant CYP Enzymes: Incubating your compound individually with a panel of recombinant human CYP enzymes to see which ones metabolize it.
-
Chemical Inhibition: Using known selective inhibitors of specific CYP enzymes in a pooled human liver microsome incubation. A decrease in metabolism in the presence of a specific inhibitor points to the involvement of that CYP
Addressing SAR107375-induced bleeding in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAR107375 in animal models, with a specific focus on addressing bleeding-related events.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule that functions as a dual inhibitor of both Factor Xa (FXa) and thrombin (Factor IIa) in the coagulation cascade. By targeting these two key enzymes, this compound effectively blocks the amplification of the clotting process, leading to its anticoagulant effect.
Q2: What are the expected anticoagulant effects of this compound in animal models?
A2: this compound has demonstrated potent antithrombotic activity in preclinical studies, such as in rat models of venous thrombosis. Its dual-action mechanism leads to a significant reduction in thrombus formation.
Q3: Is bleeding a known side effect of this compound in animal studies?
A3: Yes, as with all anticoagulants, there is an inherent risk of bleeding. However, preclinical data suggests that this compound may have a reduced bleeding liability compared to other anticoagulants like rivaroxaban and dabigatran etexilate at therapeutically effective doses.
Q4: What animal models are suitable for assessing this compound-induced bleeding?
A4: Several models can be employed to evaluate bleeding risk, including the rat tail transection model, the rat wire coil model, and the saphenous vein bleeding model. The choice of model may depend on the specific research question and the desired endpoint (e.g., bleeding time vs. blood loss volume).
Q5: How can I manage excessive bleeding in an animal treated with this compound?
A5: In the event of excessive bleeding, immediate supportive care is crucial. This may include applying local pressure to the bleeding site and fluid resuscitation. While there is no specific approved reversal agent for this compound, non-specific hemostatic agents like prothrombin complex concentrates (PCCs) could be considered in severe cases, as they are used to reverse the effects of other direct oral anticoagulants.
Troubleshooting Guides
Issue 1: High Variability in Bleeding Time/Volume in Tail Transection/Amputation Assay
-
Possible Cause 1: Inconsistent Tail Transection: The location and method of tail transection can significantly impact bleeding.
-
Solution: Standardize the transection site by using a template to ensure a consistent diameter of the tail is cut. Use a sharp, clean scalpel for each procedure to ensure a clean cut. The temperature of the saline in which the tail is immersed should also be strictly controlled (typically 37°C), as temperature can affect blood flow.[1]
-
-
Possible Cause 2: Animal Stress and Temperature: Stress and hypothermia can alter peripheral blood flow and coagulation.
-
Solution: Ensure animals are properly acclimatized and handled gently to minimize stress. Maintain the animal's body temperature with a heating pad or lamp during the procedure.
-
-
Possible Cause 3: Inaccurate Blood Collection and Measurement: "Milking" the tail can introduce tissue fluids into the blood sample, and improper blotting can prematurely disturb clot formation.
-
Solution: Allow blood to flow freely into a pre-weighed collection tube containing an anticoagulant. For bleeding time measurements, gently blot the tail with filter paper without touching the wound itself. Quantifying blood loss by hemoglobin assay or by the change in the animal's body weight can provide more accurate results than bleeding time alone.[2][3]
-
Issue 2: Hematoma Formation or Difficulty Achieving Hemostasis in Saphenous Vein Bleeding Model
-
Possible Cause 1: Inadequate Pressure After Puncture: Insufficient pressure application after the venipuncture can lead to subcutaneous bleeding and hematoma formation.
-
Solution: Apply firm, direct pressure to the puncture site with sterile gauze for a consistent and adequate amount of time (e.g., 2 minutes) immediately after blood collection is complete.
-
-
Possible Cause 2: Repeated Punctures at the Same Site: Multiple punctures in the same location can damage the vessel and surrounding tissue, impairing hemostasis.
-
Solution: If repeated sampling is necessary, move proximally along the saphenous vein for subsequent punctures.
-
-
Possible Cause 3: Underlying Coagulation Defect Exacerbated by this compound: The anticoagulant effect of this compound will prolong bleeding, and in some animals, this effect may be more pronounced.
-
Solution: Ensure a baseline bleeding time is established for the animal strain being used. Consider dose-response studies to determine the optimal dose of this compound that provides an antithrombotic effect without causing excessive bleeding. In cases of severe, uncontrolled bleeding, consider the use of reversal agents as a last resort and document the event thoroughly.
-
Quantitative Data
The following table summarizes the available quantitative data on the in vivo efficacy and bleeding liability of this compound from preclinical rat models.
| Parameter | Animal Model | This compound Dose/Result | Comparator(s) |
| Antithrombotic Efficacy (ED50) | Rat Venous Thrombosis | 0.07 mg/kg (i.v.) | Not specified |
| 2.8 mg/kg (p.o.) | |||
| Bleeding Liability | Rat Wire Coil Model | 2-fold increase in blood loss relative to the ED80 value | Stated to have reduced bleeding liability compared to rivaroxaban and dabigatran etexilate |
Experimental Protocols
Rat Tail Transection/Amputation Bleeding Assay
-
Objective: To assess bleeding time and/or blood loss following a standardized tail injury in rats treated with this compound.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulated for oral or intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Heating pad or lamp
-
Scalpel and tail transection template
-
50 mL conical tube containing pre-warmed (37°C) saline
-
Filter paper
-
Timer
-
-
Procedure:
-
Administer this compound to the test group and vehicle to the control group at the appropriate time before the assay.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Position the rat's tail through the template at a point where the diameter is consistent (e.g., 3 mm).
-
Using a sharp scalpel, transect the distal portion of the tail.
-
Immediately immerse the transected tail into the tube of pre-warmed saline and start the timer.
-
For Bleeding Time: At 15-second intervals, gently blot the tip of the tail on filter paper until bleeding ceases. The time to cessation of bleeding is recorded.
-
For Blood Loss: Allow the tail to bleed freely into the saline for a predetermined period (e.g., 30 minutes). The amount of blood loss can be quantified by measuring the hemoglobin concentration in the saline using a spectrophotometer or by calculating the change in the animal's body weight.[2][3]
-
Rat Saphenous Vein Bleeding Model
-
Objective: To measure bleeding time from a standardized puncture of the saphenous vein.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulated for oral or intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Hair clippers and topical anesthetic (optional)
-
Sterile gauze
-
27-gauge needle
-
Filter paper
-
Timer
-
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
Anesthetize the rat and secure the hind limb in an extended position.
-
Remove the fur over the medial or lateral surface of the thigh to visualize the saphenous vein.
-
Puncture the saphenous vein with a 27-gauge needle and immediately start the timer.
-
Gently blot the forming drop of blood with filter paper every 15 seconds, being careful not to disturb the wound.
-
Record the time until bleeding stops, defined as the point when no blood is absorbed by the filter paper for at least 30 seconds.
-
After the assay, apply firm pressure to the puncture site to ensure hemostasis and prevent hematoma formation.
-
Visualizations
References
- 1. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SAR-XXXX Stability in Long-term Storage
Disclaimer: Specific long-term stability data for SAR107375 is not publicly available. This technical support center provides a comprehensive guide based on general principles of pharmaceutical stability for a hypothetical compound, SAR-XXXX, to assist researchers, scientists, and drug development professionals in addressing common stability challenges.
General Troubleshooting Guide for Compound Stability Issues
This guide addresses specific issues that may arise during the long-term storage and handling of research compounds like SAR-XXXX.
| Question/Observed Issue | Potential Cause(s) | Recommended Action(s) |
| 1. I observe a change in the color of my solid compound or solution over time. | - Photodegradation: Exposure to UV or ambient light can induce chemical changes.[1][2] - Oxidation: The compound may be reacting with oxygen.[3][4] - Interaction with Container: The compound may be reacting with the storage vial or closure. | - Store the compound in an amber vial or protect it from light.[5] - Purge the headspace of the container with an inert gas (e.g., argon or nitrogen). - Verify the compatibility of the compound with the container material. |
| 2. My compound has precipitated out of solution during storage. | - Change in pH: The pH of the solution may have shifted, affecting solubility.[6] - Temperature Fluctuation: The compound may have lower solubility at the storage temperature, especially if stored in a refrigerator or freezer.[6] - Evaporation of Solvent: The concentration of the compound may have increased beyond its solubility limit due to solvent evaporation. | - Measure the pH of the solution and adjust if necessary, ensuring the buffer has adequate capacity.[1] - Gently warm the solution to room temperature to see if the precipitate redissolves. - Ensure the container is tightly sealed to prevent solvent evaporation.[7] |
| 3. The biological activity or potency of my compound has decreased. | - Chemical Degradation: The compound may have degraded into inactive or less active byproducts via hydrolysis, oxidation, or other pathways.[4][8] - Adsorption to Surfaces: The compound may be adsorbing to the surface of the storage container, reducing its effective concentration.[6] | - Analyze the sample using a stability-indicating analytical method (e.g., HPLC, LC-MS) to check for degradation products.[9] - Consider using low-binding microplates or tubes.[6] - Prepare fresh solutions for critical experiments.[1] |
| 4. I see new peaks appearing in my HPLC or LC-MS chromatogram. | - Formation of Degradation Products: These new peaks likely represent impurities formed during storage.[3] | - Attempt to identify the degradation products to understand the degradation pathway. - Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) to replicate and identify the degradants.[10] |
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for a new research compound like SAR-XXXX?
For a new compound with unknown stability, it is recommended to store it as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[11] For solutions, flash-freeze aliquots in a suitable solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.
How often should I re-test the purity of my compound during long-term storage?
A common practice is to re-test the purity of a compound annually. However, for sensitive compounds or those used in critical applications, more frequent testing (e.g., every 6 months) may be warranted.
What are the visible signs of compound degradation?
Visible signs can include changes in color, odor, or physical form (e.g., clumping of a powder).[12][13] For solutions, the appearance of cloudiness, precipitation, or color change suggests degradation or instability.[13]
Can I use a compound after its recommended re-test date?
Using a compound past its re-test date without confirming its purity and potency is not recommended, as degradation can lead to inaccurate experimental results and the formation of potentially toxic byproducts.[4][14]
Stability Data Summary
The following table is a template for summarizing long-term stability data for a hypothetical batch of SAR-XXXX stored under specified conditions.
| Time Point | Storage Condition | Appearance | Assay (% of Initial) | Purity (% by HPLC) | pH (for solutions) |
| Initial | -20°C | White Powder | 100.0 | 99.8 | N/A |
| 6 Months | -20°C | White Powder | 99.5 | 99.7 | N/A |
| 12 Months | -20°C | White Powder | 99.1 | 99.5 | N/A |
| 24 Months | -20°C | White Powder | 98.5 | 99.2 | N/A |
| Initial | 2-8°C | Clear, Colorless Solution | 100.0 | 99.9 | 6.5 |
| 3 Months | 2-8°C | Clear, Colorless Solution | 98.2 | 98.5 | 6.4 |
| 6 Months | 2-8°C | Clear, Faint Yellow Solution | 95.8 | 96.1 | 6.3 |
Experimental Protocols
General Protocol for a Long-Term Stability Study
This protocol outlines the key steps for conducting a long-term stability study of a research compound.
-
Material Preparation:
-
Use a well-characterized, high-purity batch of the compound.
-
Prepare samples in the desired physical form (solid or solution in a specific solvent/buffer).
-
Package the samples in containers that are inert and provide adequate protection against environmental factors.
-
-
Storage Conditions:
-
Time Points:
-
Establish a schedule for pulling samples for analysis. For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Methods:
-
Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), that can separate the intact compound from its degradation products.[7][9]
-
The method should be validated for parameters like accuracy, precision, linearity, and specificity.
-
-
Parameters to Test:
-
Assay: To determine the potency or concentration of the active compound.
-
Purity: To detect and quantify any degradation products.
-
Appearance: Visual inspection for any physical changes.
-
pH: For solutions, to monitor any changes that could affect stability.
-
Other relevant parameters depending on the compound and its intended use.
-
Visualizations
Caption: A typical workflow for conducting a long-term stability study.
Caption: Potential degradation pathways for a research compound.
Caption: A logical approach to troubleshooting compound stability problems.
References
- 1. benchchem.com [benchchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. moravek.com [moravek.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Proper Medication Storage & Expiration Dates Explained | Enlyte [enlyte.com]
- 8. Pharmaceutical Degradation | PPTX [slideshare.net]
- 9. usp.org [usp.org]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. youtube.com [youtube.com]
- 13. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 14. Expiration Dates - Questions and Answers | FDA [fda.gov]
- 15. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Synthesis of SAR107375 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of SAR107375 derivatives, particularly those involving substituted pyrimidine cores.
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Pyrimidine Derivative
Low or nonexistent yields are a frequent challenge in pyrimidine synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Starting Materials:
-
Purity: Ensure the purity of all reactants, such as the aldehyde, β-dicarbonyl compound, and the amidine or urea source. Aldehydes can oxidize over time, and β-dicarbonyl compounds may hydrolyze. Using freshly purified or distilled reagents is recommended.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.[1] Carefully check all measurements and calculations.
-
-
Evaluate Reaction Conditions:
-
Temperature: Both excessively high and low temperatures can be detrimental. High temperatures might cause decomposition of reactants or products, while low temperatures can result in an impractically slow reaction rate.
-
Catalyst: If a catalyst is used, ensure its activity has not diminished. Consider using a fresh batch of the catalyst.
-
Solvent: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
-
-
Assess Work-up and Purification:
-
The desired product might be lost during extraction or purification. Analyze aqueous layers and purification byproducts to trace the compound.
-
Some compounds may be unstable on silica gel. Consider alternative purification methods like recrystallization or preparative HPLC.
-
-
Investigate Potential Side Reactions:
-
Common side reactions in pyrimidine synthesis include self-condensation of the aldehyde (Aldol condensation) or the formation of stable, unreactive intermediates.[1] Analyze crude reaction mixtures using techniques like LC-MS or NMR to identify major byproducts.
-
Problem 2: Formation of Multiple Products/Impurities
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products.
Troubleshooting Workflow for Impurity Formation
References
Technical Support Center: Adjusting Investigational Compound Dosages for Different Animal Species
Disclaimer: The information provided in this technical support center is intended for research purposes only. The compound "SAR107375" is identified in publicly available literature as a dual thrombin and factor Xa inhibitor.[1][2] However, the context of your request suggests an interest in a research compound for scientists, potentially in the oncology field. Given this, the following troubleshooting guides, FAQs, and protocols are based on a representative allosteric inhibitor of SHP2, a common target in cancer drug development.[3][4][5][6][7] This information should not be directly applied to this compound without independent verification of its mechanism of action and preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the representative SHP2 inhibitor discussed here?
A1: The representative SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitor is an allosteric inhibitor.[3][4] It stabilizes SHP2 in an auto-inhibited conformation by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[4][5] This prevents the phosphatase from becoming active and downstream signaling, primarily through the RAS-ERK MAPK pathway.[4][8][9]
Q2: How do I determine a starting dose for a new animal species?
A2: A common method for estimating a starting dose in a different species is allometric scaling, which uses body surface area to extrapolate doses between species. However, this is only an estimate. It is crucial to conduct a dose-range finding (DRF) study in a small cohort of animals to determine the maximum tolerated dose (MTD) and to observe any species-specific toxicities.[10][11]
Q3: What are the key pharmacokinetic parameters to consider when adjusting dosages between species?
A3: Key pharmacokinetic (PK) parameters include bioavailability (F), clearance (CL), volume of distribution (Vd), and half-life (t½).[11][12][13] These parameters can vary significantly between species due to differences in absorption, distribution, metabolism, and excretion (ADME).[11][13][14] For example, a compound with low oral bioavailability in one species may require a much higher oral dose or a different route of administration in another.[14]
Q4: How often should the compound be administered?
A4: Dosing frequency depends on the compound's half-life (t½) and the desired therapeutic exposure. Compounds with a short half-life may require more frequent administration (e.g., twice daily) to maintain effective concentrations.[15] Pharmacodynamic (PD) markers can also inform dosing frequency by indicating the duration of target engagement.
Troubleshooting Guide
Q5: I am not observing the expected anti-tumor efficacy in my mouse xenograft model. What could be the issue?
A5:
-
Suboptimal Dosing: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. Review your dose levels and consider performing a dose-escalation study.
-
Poor Pharmacokinetics: The compound may have poor oral bioavailability or be rapidly cleared in the mouse strain you are using. Consider switching to parenteral administration (e.g., intravenous, intraperitoneal) or increasing the dosing frequency.
-
Tumor Model Resistance: The specific cancer cell line used in your xenograft may not be sensitive to SHP2 inhibition. Ensure that the cell line's growth is dependent on signaling pathways regulated by SHP2.[16]
-
Target Engagement: Verify that the drug is reaching the tumor and inhibiting SHP2. This can be assessed by measuring downstream pharmacodynamic markers, such as the phosphorylation levels of ERK (p-ERK), in tumor lysates.
Q6: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A6:
-
Immediately reduce the dose or discontinue treatment.
-
Monitor the animals closely for recovery. Provide supportive care as needed.
-
Review your dose-range finding study. You may be dosing at or above the maximum tolerated dose (MTD).
-
Consider the vehicle. The vehicle used to formulate the compound could be contributing to the toxicity. Run a vehicle-only control group to assess this.
-
Species-specific toxicity: Some species may be more sensitive to the compound.[17] It is important to perform thorough safety evaluations in each new species.[18]
Q7: I am seeing significant variability in my experimental results. How can I reduce this?
A7:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique (e.g., oral gavage), and sample collection, are consistent across all animals and groups.
-
Control for Biological Variables: Use animals of the same age, sex, and strain. House animals under controlled environmental conditions (temperature, light cycle).
-
Sufficient Sample Size: A small sample size can lead to high variability. Use a power analysis to determine the appropriate number of animals per group.
-
Formulation Consistency: Ensure the drug formulation is homogenous and stable throughout the study.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a Representative SHP2 Inhibitor
| Species | Route | Bioavailability (F) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (hours) |
| Mouse (CD-1) | Oral | 30% | 50 | 2.5 | 1.2 |
| Rat (Sprague-Dawley) | Oral | 45% | 35 | 2.0 | 2.0 |
| Dog (Beagle) | Oral | 60% | 15 | 1.5 | 4.6 |
| Non-Human Primate (Cynomolgus) | Oral | 55% | 20 | 1.8 | 3.1 |
Table 2: Example Dose Ranges for a Representative SHP2 Inhibitor in Different Species
| Species | Route of Administration | Dose Range (mg/kg) | Dosing Frequency |
| Mouse | Oral Gavage | 25 - 100 | Once or Twice Daily |
| Rat | Oral Gavage | 10 - 50 | Once Daily |
| Dog | Oral Capsule | 5 - 25 | Once Daily |
| Non-Human Primate | Oral Gavage | 10 - 30 | Once Daily |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line known to be sensitive to SHP2 inhibition (e.g., a receptor tyrosine kinase-driven line).
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the SHP2 inhibitor formulation in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug and vehicle orally by gavage at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice.
-
Excise the tumors, weigh them, and collect tissues for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Mandatory Visualizations
References
- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - figshare - Figshare [figshare.com]
- 7. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 8. SHP2 Phosphatase [biology.kenyon.edu]
- 9. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 10. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species differences in pharmacokinetics and pharmacodynamics [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of 2',3'-dideoxycytidine in rats: application to interspecies scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idiosyncratic toxicity associated with potentiated sulfonamides in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety of antibiotic drugs in food animals: comparison of findings from preapproval studies and postapproval experience in the United States with safety information in published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Variable Results in SAR107375 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret and manage variability in experiments involving SAR107375, a potent dual inhibitor of Factor Xa and thrombin. By understanding potential sources of variation and implementing robust experimental practices, users can enhance the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a direct, dual inhibitor of two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). By inhibiting FXa, it prevents the conversion of prothrombin to thrombin. By directly inhibiting thrombin, it blocks the conversion of fibrinogen to fibrin, a critical step in clot formation.
Q2: Which are the most appropriate in vitro assays to measure the anticoagulant effect of this compound?
A2: The most common and appropriate in vitro assays for assessing the activity of this compound are:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Prothrombin Time (PT): Assesses the extrinsic and common pathways.
-
Anti-Factor Xa (anti-Xa) Assay: A chromogenic assay that specifically measures the inhibition of FXa.
-
Thrombin Time (TT): Directly measures the inhibition of thrombin.
Q3: We are observing significant well-to-well variability in our aPTT assay results with this compound. What could be the cause?
A3: High variability in aPTT results can stem from several factors, including:
-
Pre-analytical variables: Inconsistent sample collection and handling, such as prolonged tourniquet time or inadequate mixing of blood with anticoagulant.
-
Reagent issues: Variation between lots of aPTT reagents, or improper storage and handling of reagents.
-
Pipetting errors: Inaccurate or inconsistent pipetting of plasma, reagents, or the inhibitor.
-
Temperature fluctuations: Failure to maintain a consistent 37°C during incubation and measurement.
Q4: Our Prothrombin Time (PT) results do not show a consistent dose-dependent increase with this compound. Why might this be?
A4: While this compound does inhibit the common pathway, the sensitivity of the PT assay to dual FXa/thrombin inhibitors can vary depending on the thromboplastin reagent used. Some reagents may have a less pronounced response. Additionally, issues with reagent stability, incorrect dilutions of the compound, or pre-analytical variables in sample collection can contribute to inconsistent results.
Q5: Can this compound be used in animal models of thrombosis?
A5: Yes, this compound has been shown to be effective in in vivo models of thrombosis. Common models include ferric chloride-induced thrombosis and arteriovenous shunt models in rodents. The choice of model will depend on the specific research question, such as investigating arterial versus venous thrombosis.
Troubleshooting Variable Experimental Results
Variable results in coagulation assays are a common challenge. The following guide provides a systematic approach to troubleshooting when working with this compound.
Issue 1: Inconsistent aPTT or PT prolongation.
-
Potential Cause: Pre-analytical variability in sample collection.
-
Troubleshooting Steps:
-
Ensure standardized blood collection procedures, minimizing tourniquet time to less than one minute.
-
Use proper blood-to-anticoagulant ratios (typically 9:1 for sodium citrate tubes).
-
Gently invert collection tubes 3-4 times immediately after collection to ensure proper mixing.
-
Process blood samples to platelet-poor plasma (PPP) within one hour of collection.
-
-
-
Potential Cause: Reagent variability or degradation.
-
Troubleshooting Steps:
-
Always use reagents from the same lot within a single experiment.
-
Reconstitute and store reagents according to the manufacturer's instructions.
-
Run quality control samples with known values to verify reagent performance.
-
-
-
Potential Cause: Inaccurate dilutions of this compound.
-
Troubleshooting Steps:
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Use calibrated pipettes and verify their accuracy regularly.
-
Ensure complete dissolution of the compound in the chosen vehicle.
-
-
Issue 2: Unexpectedly low or high anti-Xa activity.
-
Potential Cause: Incorrect assay calibration.
-
Troubleshooting Steps:
-
Ensure the anti-Xa assay is calibrated with a standard specific for direct FXa inhibitors, if available.
-
Verify the accuracy of the standard curve in each assay run.
-
-
-
Potential Cause: Presence of interfering substances.
-
Troubleshooting Steps:
-
Be aware that high levels of bilirubin or lipids in the plasma can interfere with chromogenic assays.
-
If interference is suspected, consider using a different assay principle or a sample cleanup step.
-
-
Data Presentation
Table 1: Representative In Vitro Anticoagulant Activity of this compound
| Assay | This compound Concentration (nM) | Expected Fold Increase (vs. Vehicle) | Potential Range of Variation |
| aPTT | 10 | ~1.5x | 1.3x - 1.7x |
| 50 | ~2.5x | 2.2x - 2.8x | |
| 100 | ~3.5x | 3.1x - 3.9x | |
| PT | 10 | ~1.2x | 1.1x - 1.4x |
| 50 | ~1.8x | 1.6x - 2.0x | |
| 100 | ~2.4x | 2.1x - 2.7x | |
| Anti-Xa | 10 | ~20% Inhibition | 15% - 25% |
| 50 | ~60% Inhibition | 55% - 65% | |
| 100 | ~85% Inhibition | 80% - 90% |
Note: These are illustrative values. Actual results will vary depending on the specific reagents and experimental conditions.
Mandatory Visualizations
Caption: Coagulation cascade showing inhibition points of this compound.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anticoagulant Activity using aPTT Assay
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Pooled normal human plasma (platelet-poor)
-
aPTT reagent
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Calibrated pipettes
-
-
Method:
-
Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to achieve the desired final concentrations.
-
Pre-warm the pooled normal plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, add 50 µL of pre-warmed plasma.
-
Add 5 µL of the this compound dilution or vehicle control to the plasma, mix gently, and incubate for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent, mix, and incubate for 3-5 minutes at 37°C (incubation time may vary depending on the reagent manufacturer).
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation. Record the clotting time in seconds.
-
Perform each concentration in triplicate to assess variability.
-
Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Doppler flow probe
-
Filter paper (1x2 mm)
-
10% Ferric Chloride (FeCl3) solution
-
-
Method:
-
Administer this compound or vehicle to mice via oral gavage at a predetermined time before surgery (e.g., 1 hour).
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with 10% FeCl3 solution to the adventitial surface of the artery for 3 minutes to induce injury.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predefined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion. Compare the results between the this compound-treated group and the vehicle control group.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
-
Disclaimer: These protocols are provided as examples. Researchers should develop and validate their own specific protocols based on their experimental setup and in accordance with institutional guidelines for animal care and use.
Validation & Comparative
A Head-to-Head Comparison of SAR107375 and Rivaroxaban in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two anticoagulant agents, SAR107375 and rivaroxaban, in established thrombosis models. The data presented is compiled from published studies to assist researchers in evaluating these compounds for further investigation and development.
At a Glance: this compound vs. Rivaroxaban
| Feature | This compound | Rivaroxaban |
| Mechanism of Action | Dual inhibitor of Factor Xa and Thrombin[1] | Direct Factor Xa inhibitor |
| Administration | Oral and Intravenous[1] | Oral |
| Thrombosis Model Efficacy | Potent antithrombotic activity in a rat venous thrombosis model[1] | Effective in various venous and arterial thrombosis models in rats and rabbits |
| Bleeding Liability | Reduced bleeding liability compared to rivaroxaban in a rat arterial thrombosis model[1] | Dose-dependent increase in bleeding time at higher antithrombotic doses |
Efficacy in a Venous Thrombosis Model
This compound has demonstrated potent antithrombotic effects in a rat model of venous thrombosis. The efficacy is presented as the median effective dose (ED50), which is the dose required to achieve 50% of the maximum antithrombotic effect.
Table 1: Antithrombotic Efficacy of this compound in a Rat Venous Thrombosis Model [1]
| Compound | Administration | ED50 (mg/kg) |
| This compound | Intravenous (i.v.) | 0.07 |
| This compound | Oral (p.o.) | 2.8 |
Data for rivaroxaban in a directly comparable venous thrombosis model from the same study is not available. However, other studies have shown rivaroxaban to be effective in rat venous thrombosis models with an intravenous ED50 of 0.1 mg/kg in a stasis-induced model.
Comparative Bleeding Liability in an Arterial Thrombosis Model
A direct comparison of the bleeding risk associated with this compound and rivaroxaban was conducted in a rat wire coil-induced arterial thrombosis model. This model is considered more relevant to arterial thrombosis. The bleeding liability was assessed by measuring the fold increase in blood loss at a dose that produces 80% antithrombotic efficacy (ED80).
Table 2: Comparative Bleeding Liability of this compound and Rivaroxaban in a Rat Wire Coil Model [1]
| Compound | Bleeding Liability (Fold increase in blood loss relative to ED80) |
| This compound | 2-fold |
| Rivaroxaban | Data suggests a higher bleeding liability compared to this compound in this model[1] |
| Dabigatran Etexilate | Compared in the same study[1] |
This data suggests that this compound may have a more favorable safety profile with a lower propensity for bleeding compared to rivaroxaban at effective antithrombotic doses in this specific arterial thrombosis model.[1]
Experimental Protocols
Rat Venous Thrombosis Model
Objective: To assess the antithrombotic efficacy of a test compound in preventing venous thrombus formation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized.
-
Surgical Procedure: A laparotomy is performed to expose the inferior vena cava. A ligature is placed around the vena cava.
-
Thrombosis Induction: A hypercoagulable state is induced, typically by the administration of a thrombogenic stimulus.
-
Drug Administration: The test compound (e.g., this compound) is administered either intravenously or orally at various doses prior to the thrombogenic stimulus.
-
Thrombus Evaluation: After a set period, the ligated segment of the vena cava is excised, and the formed thrombus is isolated and weighed.
-
Data Analysis: The percentage inhibition of thrombus formation is calculated for each dose group compared to a vehicle control group. The ED50 is then determined from the dose-response curve.
Rat Wire Coil Arterial Thrombosis Model (for Bleeding Assessment)
Objective: To evaluate the bleeding risk of an antithrombotic agent in a model that mimics arterial thrombosis.
Methodology:
-
Animal Model: Male rats are used.
-
Procedure: A wire coil is inserted into the carotid artery, which induces thrombus formation.
-
Drug Administration: The test compounds (this compound and rivaroxaban) are administered at doses predetermined to achieve 80% efficacy (ED80) in a relevant thrombosis model.
-
Bleeding Assessment: Bleeding is induced by a standardized tail transection. The total blood loss is then measured over a specific period.
-
Data Analysis: The fold increase in blood loss for each compound is calculated relative to the blood loss observed in a vehicle-treated control group.
Mechanism of Action and Signaling Pathways
Rivaroxaban is a selective direct inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, rivaroxaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombus formation.
This compound is a dual inhibitor, targeting both Factor Xa and thrombin (Factor IIa).[1] This dual mechanism of action may offer a more comprehensive anticoagulant effect by inhibiting two crucial steps in the coagulation cascade.
Below are diagrams illustrating the coagulation cascade and the points of inhibition for both this compound and rivaroxaban.
Caption: Coagulation cascade and inhibitor targets.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of antithrombotic agents as described in the experimental protocols.
Caption: Preclinical antithrombotic evaluation workflow.
References
A Comparative Efficacy Analysis of SAR107375 and Dabigatran Etexilate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapies, the direct thrombin inhibitor dabigatran etexilate has established its role in clinical practice. Emerging therapies, such as the dual thrombin and factor Xa inhibitor SAR107375, present a novel approach to anticoagulation. This guide provides an objective comparison of the preclinical efficacy of this compound and dabigatran etexilate, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action
Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][2] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][3]
This compound is a novel, orally active small molecule that functions as a dual inhibitor, targeting both thrombin (Factor IIa) and Factor Xa (FXa).[4][5] This dual inhibition is designed to provide a broader anticoagulant effect by acting at two critical junctures in the coagulation cascade.
In Vitro Efficacy
The in vitro potency of this compound and dabigatran has been evaluated through various assays that measure their ability to inhibit key coagulation enzymes and processes.
| Parameter | This compound | Dabigatran |
| Target(s) | Thrombin (Factor IIa) & Factor Xa | Thrombin (Factor IIa) |
| Ki (Thrombin) | 8 nM[5] | 4.5 nM[1] |
| Ki (Factor Xa) | 1 nM[5] | Not Applicable |
| Thrombin Generation Time (TGT) IC50 (human PRP) | 0.39 µM[5] | 0.56 µM (human PPP)[1] |
| aPTT Doubling Concentration (human PPP) | Not Reported | 0.23 µM[1] |
| Thrombin-induced Platelet Aggregation IC50 | Not Reported | 10 nM[1] |
| PRP: Platelet-Rich Plasma, PPP: Platelet-Poor Plasma |
In Vivo Efficacy
The antithrombotic efficacy of this compound and dabigatran etexilate has been assessed in rat models of venous thrombosis.
| Parameter | This compound | Dabigatran Etexilate |
| Animal Model | Rat Venous Thrombosis | Rat Venous Thrombosis (modified Wessler model) |
| Route of Administration | Intravenous (i.v.) & Oral (p.o.) | Intravenous (i.v.) & Oral (p.o.) |
| ED50 (i.v.) | 0.07 mg/kg[5] | 0.033 mg/kg |
| ED50 (p.o.) | 2.8 mg/kg[5] | Not directly reported in the same study for comparison |
| Bleeding Liability (Rat Wire Coil Model) | 2-fold blood loss increase relative to ED80[5] | Compared in the same study, showing a different profile[5] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a performance indicator of the efficacy of both the "intrinsic" and the common coagulation pathways.
Methodology for Dabigatran: Citrated platelet-poor plasma (PPP) is incubated with a reagent containing a phospholipid and a contact activator (e.g., kaolin, silica, or ellagic acid) at 37°C for a specified time (typically 2-5 minutes). Pre-warmed calcium chloride is then added to initiate the coagulation cascade, and the time to clot formation is measured. For the determination of the aPTT doubling concentration, various concentrations of dabigatran are added to human PPP, and the concentration that doubles the baseline aPTT is calculated.[1]
Thrombin Generation Time (TGT) Assay
The TGT assay provides a quantitative measure of thrombin generation and decay in plasma, offering a more global assessment of coagulation potential.
Methodology for this compound and Dabigatran: In this assay, coagulation in platelet-rich plasma (PRP) or platelet-poor plasma (PPP) is typically initiated by the addition of a reagent containing a low concentration of tissue factor and phospholipids. The generation of thrombin over time is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin. The key parameter measured is the Endogenous Thrombin Potential (ETP), which represents the total amount of thrombin generated. The IC50 value is the concentration of the inhibitor that reduces the ETP by 50%.[1][5]
Rat Venous Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
Methodology for Dabigatran Etexilate (Modified Wessler Model): In this model, venous thrombosis is induced in anesthetized rats. A segment of the jugular vein is isolated, and stasis is induced by ligation. A thrombogenic stimulus (e.g., a cotton thread) is introduced into the isolated segment. Dabigatran etexilate is administered orally at various doses prior to the induction of thrombosis. After a set period, the venous segment is excised, and the resulting thrombus is removed and weighed. The ED50 is the dose of the drug that causes a 50% reduction in thrombus weight compared to the control group.
Methodology for this compound: While the specific details of the venous thrombosis model used for this compound are not fully elaborated in the primary publication, it is described as a rat model of venous thrombosis. The compound was administered both intravenously and orally, and the ED50 was determined based on the reduction of thrombus formation.[5] For assessing bleeding liability, a rat wire coil model, which is considered more relevant to arterial thrombosis, was utilized.[5]
Summary and Conclusion
Both this compound and dabigatran demonstrate potent anticoagulant effects in preclinical studies. Dabigatran is a highly selective direct thrombin inhibitor, while this compound exhibits a dual mechanism of action by inhibiting both thrombin and Factor Xa.
In vitro, both compounds effectively inhibit thrombin generation. Dabigatran shows a slightly lower Ki for thrombin, suggesting a higher affinity for this specific target. However, this compound's dual inhibitory action provides a broader spectrum of anticoagulation.
In vivo, both compounds are effective in preventing venous thrombosis in rat models. A direct comparison of bleeding liability in a rat wire coil model suggests that this compound may have a different safety profile compared to dabigatran etexilate.[5]
This comparison guide provides a summary of the available preclinical efficacy data for this compound and dabigatran etexilate. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two anticoagulants. The distinct mechanism of action of this compound warrants further investigation to understand its potential clinical implications.
References
- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. haemoscan.com [haemoscan.com]
- 5. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SAR107375 vs. Tanogitran in Anticoagulant Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two dual-acting anticoagulants, SAR107375 and tanogitran. Both compounds exhibit inhibitory activity against Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. This document summarizes their performance based on available preclinical data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to aid in research and development decisions.
Mechanism of Action: Dual Inhibition of Factor Xa and Thrombin
Both this compound and tanogitran are direct inhibitors that target both Factor Xa and thrombin.[1][2] By inhibiting Factor Xa, they prevent the conversion of prothrombin to thrombin. Their direct inhibition of thrombin further blocks the conversion of fibrinogen to fibrin, a critical step in clot formation. This dual mechanism of action provides a potent anticoagulant effect.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and tanogitran. It is important to note that a direct head-to-head study with comprehensive in vivo data has not been identified in the public domain. Therefore, data is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Ki (nM) |
| This compound | Factor Xa | 1 |
| Thrombin (Factor IIa) | 8 | |
| Tanogitran | Factor Xa | 26 |
| Thrombin (Factor IIa) | 2.7 |
Data for this compound from a 2013 publication. Data for tanogitran from a commercially available source.[1]
Table 2: Physicochemical and Pharmacokinetic Properties (Qualitative Comparison)
| Property | This compound | Tanogitran | Reference |
| Form at Blood pH | Predominantly Neutral | Zwitterionic | [3] |
| Lipophilicity | More Lipophilic | Less Lipophilic | [3] |
| Oral Absorption | Better Absorbed | Less Absorbed | [3] |
| Oral Activity | Active | Less Active | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Factor Xa and Thrombin Inhibition Assay (Ki Determination)
This protocol outlines a general procedure for determining the inhibitor constant (Ki) for a reversible inhibitor of Factor Xa or thrombin using a chromogenic substrate.
Materials:
-
Purified human Factor Xa or thrombin
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222) or thrombin (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
Test compounds (this compound, tanogitran)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and a fixed concentration of the enzyme (Factor Xa or thrombin).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the corresponding chromogenic substrate.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the initial rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
Rat Venous Thrombosis Model (In Vivo Efficacy)
This protocol describes a common method to induce venous thrombosis in rats to evaluate the in vivo efficacy of anticoagulant compounds.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Thrombogenic stimulus (e.g., ferric chloride solution or mechanical stasis)
-
Test compounds (this compound, tanogitran) administered via an appropriate route (e.g., intravenous, oral)
Procedure:
-
Anesthetize the rat and place it on a surgical board.
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Administer the test compound or vehicle control at the desired dose and time point before inducing thrombosis.
-
Induce thrombosis by either applying a filter paper soaked in ferric chloride solution (e.g., 10%) to the surface of the IVC for a specific duration or by ligating the IVC to induce stasis.
-
After a defined period, ligate the IVC segment containing the thrombus and excise it.
-
Isolate and weigh the formed thrombus.
-
The efficacy of the test compound is determined by the percentage of thrombus inhibition compared to the vehicle control group.
Rat Tail Transection Bleeding Model (Safety Assessment)
This protocol is used to assess the potential bleeding risk of anticoagulant compounds by measuring the bleeding time after a standardized tail injury.
Materials:
-
Rats
-
Anesthetic agent
-
Scalpel or a standardized cutting device
-
Beaker with saline at 37°C
-
Filter paper
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle control to the rats at a specified time before the procedure.
-
Anesthetize the rat.
-
Transect the distal 2 mm of the tail using a sharp scalpel.
-
Immediately immerse the tail in a beaker containing saline maintained at 37°C.
-
Start a stopwatch and measure the time until bleeding stops. Bleeding is considered to have stopped when no blood flow is observed for a continuous period of 30 seconds.
-
The bleeding time is recorded, and the results from the compound-treated groups are compared to the vehicle control group to assess the bleeding liability.
Summary and Conclusion
Both this compound and tanogitran are potent dual inhibitors of Factor Xa and thrombin. Based on the available in vitro data, tanogitran shows higher potency against thrombin, while this compound is more potent against Factor Xa.
A key differentiator appears in their physicochemical and pharmacokinetic profiles, where this compound is reported to have advantages in terms of being more lipophilic, better absorbed orally, and existing in a more favorable neutral form at physiological pH.[3] These characteristics suggest that this compound may have a more favorable oral bioavailability and pharmacokinetic profile compared to tanogitran.
References
Dual Inhibitor SAR107375: A Comparative Guide to its Anticoagulant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dual inhibitory action of SAR107375, a potent and orally active anticoagulant. By targeting both thrombin (Factor IIa) and Factor Xa, this compound represents a promising therapeutic agent for the prevention and treatment of thromboembolic disorders. This document summarizes key experimental data, offers detailed methodologies for pivotal assays, and visually represents the compound's mechanism of action and experimental validation through signaling pathway and workflow diagrams.
At a Glance: this compound Performance Metrics
The following table summarizes the in vitro and in vivo inhibitory activities of this compound, providing a direct comparison with the established anticoagulants, the direct Factor Xa inhibitor rivaroxaban and the direct thrombin inhibitor dabigatran.
| Parameter | This compound | Rivaroxaban | Dabigatran Etexilate | Reference |
| In Vitro Activity | ||||
| Ki Factor Xa (nM) | 1 | - | - | [1] |
| Ki Thrombin (nM) | 8 | - | - | [1] |
| IC50 Factor Xa (µM) | - | - | - | |
| IC50 Thrombin (µM) | 0.39 | - | - | [1] |
| Thrombin Generation Time (TGT) in human PRP (µM) | 0.39 | - | - | [1] |
| In Vivo Activity (Rat Venous Thrombosis Model) | ||||
| ED50 (mg/kg, i.v.) | 0.07 | - | - | [1] |
| ED50 (mg/kg, p.o.) | 2.8 | - | - | [1] |
| Bleeding Liability (Rat Wire Coil Model) | ||||
| Blood Loss Increase (relative to ED80) | 2-fold | - | - | [1] |
Mechanism of Action: Targeting the Coagulation Cascade
This compound exerts its anticoagulant effect by simultaneously inhibiting two key serine proteases in the coagulation cascade: Factor Xa and thrombin. Factor Xa is a critical component of the prothrombinase complex, which converts prothrombin to thrombin. Thrombin, in turn, is the final enzyme in the cascade, responsible for cleaving fibrinogen to fibrin, leading to clot formation. By inhibiting both enzymes, this compound effectively blocks both the amplification of thrombin generation and the final step of clot formation.
Experimental Validation Workflow
The validation of this compound's dual inhibitory effect follows a structured preclinical evaluation process, moving from initial in vitro characterization to in vivo efficacy and safety assessment.
Experimental Protocols
Thrombin Generation Time (TGT) Assay
The Thrombin Generation Time (TGT) assay is a global hemostasis test that provides a more complete picture of the coagulation process than traditional clotting tests.[2]
Objective: To assess the overall potential of a plasma sample to generate thrombin in the presence of an inhibitor.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation at a low speed.
-
Assay Principle: The assay is based on the continuous monitoring of the fluorescence of a thrombin-specific substrate that is added to the plasma. The rate of fluorescence generation is proportional to the amount of active thrombin.[3]
-
Procedure:
-
PRP is incubated with the test compound (this compound) at various concentrations.
-
Coagulation is initiated by the addition of a reagent containing a low concentration of tissue factor and phospholipids.
-
The fluorescence is measured over time in a fluorometer.
-
-
Data Analysis: The key parameters derived from the thrombin generation curve are the lag time, the time to peak thrombin, the peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.
Rat Venous Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of a compound.[4][5]
Objective: To determine the dose-dependent effect of an anticoagulant on thrombus formation in a rat model of venous thrombosis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure:
-
The rats are anesthetized.
-
A laparotomy is performed to expose the inferior vena cava (IVC).
-
A segment of the IVC is isolated, and stasis is induced by ligating the vessel.
-
Thrombus formation is induced by the local application of a thrombogenic stimulus (e.g., ferric chloride) or by mechanical injury to the vessel wall.
-
The test compound (this compound) or vehicle is administered intravenously (i.v.) or orally (p.o.) prior to the induction of thrombosis.
-
-
Endpoint: After a set period, the ligated venous segment is excised, and the formed thrombus is isolated and weighed.
-
Data Analysis: The dose at which the compound produces a 50% reduction in thrombus weight (ED50) is calculated.
Rationale for Dual Inhibition
The simultaneous inhibition of both Factor Xa and thrombin offers a potentially more effective and safer anticoagulant profile compared to single-target agents.
By targeting Factor Xa, this compound inhibits the amplification of thrombin generation early in the common pathway. The additional inhibition of thrombin directly prevents the final step of fibrin clot formation. This multi-pronged approach may lead to a more potent antithrombotic effect. Furthermore, the balanced inhibition of two targets could potentially allow for a wider therapeutic window, reducing the risk of bleeding complications compared to agents that potently inhibit only a single factor. The observation of a reduced bleeding liability with this compound in a rat model compared to other anticoagulants supports this hypothesis.[1]
References
- 1. A new experimental model of venous thrombosis in rats involving partial stasis and slight endothelium alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin Generation Assays [practical-haemostasis.com]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
SAR107375: A Dual Inhibitor of Factor Xa and Thrombin – A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SAR107375, a novel dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), with other established direct FXa inhibitors. The information presented is based on available preclinical and in vitro data, offering insights into its unique mechanism of action and potential therapeutic advantages.
Executive Summary
This compound distinguishes itself from other Factor Xa inhibitors, such as rivaroxaban, apixaban, and edoxaban, by exhibiting a dual inhibitory mechanism.[1] While traditional FXa inhibitors selectively target Factor Xa, this compound potently inhibits both Factor Xa and thrombin, key enzymes in the coagulation cascade. This dual action suggests a potentially broader and more potent anticoagulant effect. Preclinical data indicates strong in vitro activity against both targets and efficacy in animal models of thrombosis.
Comparative In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against both Factor Xa and thrombin in in vitro assays. The following tables summarize the available quantitative data, comparing the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound with those of other leading FXa inhibitors.
Table 1: Inhibitory Potency against Factor Xa and Thrombin
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | Factor Xa | 1 [1] | - |
| Thrombin | 8 [1] | - | |
| Rivaroxaban | Factor Xa | - | 670[2] |
| Thrombin | - | >10000 | |
| Apixaban | Factor Xa | - | 490[2] |
| Thrombin | - | >10000 | |
| Edoxaban | Factor Xa | - | 430[2] |
| Thrombin | - | >10000 |
Note: Direct comparative studies of IC50 values under identical experimental conditions are limited. The provided IC50 values for rivaroxaban, apixaban, and edoxaban are from a single study and are presented for relative comparison.
Table 2: In Vitro Anticoagulant Activity
| Compound | Assay | Parameter | Value (µM) |
| This compound | Thrombin Generation Time (TGT) in human PRP | - | 0.39 |
PRP: Platelet-Rich Plasma. Further comparative data on the effect of these inhibitors on standard coagulation assays like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) is needed for a complete profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Factor Xa and thrombin inhibitors.
Factor Xa and Thrombin Inhibition Assays (Chromogenic)
Objective: To determine the inhibitory potency (Ki and IC50) of a test compound against purified Factor Xa and thrombin.
Methodology:
-
Enzyme and Substrate Preparation: Purified human Factor Xa or thrombin and their respective chromogenic substrates (e.g., S-2222 for FXa) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The enzyme is incubated with varying concentrations of the test inhibitor in a 96-well plate at 37°C.
-
Reaction Initiation: The chromogenic substrate is added to initiate the reaction.
-
Measurement: The rate of substrate hydrolysis is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Thrombin Generation Assay (TGA)
Objective: To assess the overall effect of an inhibitor on the generation of thrombin in plasma.
Methodology:
-
Plasma Preparation: Platelet-poor plasma (PPP) or platelet-rich plasma (PRP) is prepared from citrated whole blood.
-
Reagent Preparation: A reagent containing a thrombin-specific fluorogenic substrate and a trigger (e.g., tissue factor and phospholipids) is prepared.
-
Assay Procedure: The plasma sample is incubated with the test inhibitor in a 96-well plate. The reaction is initiated by the addition of the trigger and fluorogenic substrate.
-
Measurement: The fluorescence intensity is measured over time at 37°C, which is proportional to the amount of thrombin generated.
-
Data Analysis: A thrombin generation curve is constructed by plotting thrombin concentration versus time. Key parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated from this curve to evaluate the inhibitor's effect.[3][4][5][6][7]
Rat Venous Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of a test compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Thrombosis Induction: A segment of the vena cava is isolated. Thrombosis is induced by a combination of stasis and endothelial injury. This can be achieved by ligating the vena cava and applying a pro-thrombotic stimulus, such as the application of ferric chloride to the vessel exterior.[8][9][10][11][12]
-
Drug Administration: The test compound or vehicle is administered intravenously or orally at various doses prior to the induction of thrombosis.
-
Thrombus Evaluation: After a set period, the ligated venous segment is excised, and the formed thrombus is isolated and weighed.
-
Data Analysis: The dose-response relationship for the inhibition of thrombus formation is determined, and the ED50 (the dose required to inhibit thrombus formation by 50%) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the coagulation cascade targeted by these inhibitors and a typical workflow for the discovery and preclinical evaluation of novel anticoagulants.
Caption: The Coagulation Cascade and an overview of the points of intervention for this compound and other FXa inhibitors.
Caption: A generalized workflow for the discovery and preclinical development of novel anticoagulant drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. haemoscan.com [haemoscan.com]
- 5. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new experimental model of venous thrombosis in rats involving partial stasis and slight endothelium alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Model construction and thrombolytic treatment of rat portal vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bleeding Risk: SAR107375 Versus Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bleeding risk profiles of SAR107375, a novel direct dual inhibitor of Factor Xa and Factor IIa, and warfarin, a long-standing vitamin K antagonist. Due to the absence of direct head-to-head clinical trials, this comparison is based on an analysis of their mechanisms of action and available non-comparative clinical safety data.
Executive Summary
This compound and warfarin represent two distinct approaches to anticoagulation. Warfarin exerts its effect by systemically reducing the synthesis of multiple vitamin K-dependent clotting factors. In contrast, this compound offers a more targeted approach by directly inhibiting two key enzymes in the coagulation cascade: Factor Xa and thrombin (Factor IIa). While direct comparative data on bleeding risk is not yet available, understanding their differing mechanisms is crucial for predicting and managing potential hemorrhagic complications.
Mechanism of Action
This compound: Direct Dual Inhibition
This compound is a small molecule anticoagulant that directly binds to and inhibits the activity of both Factor Xa (FXa) and Factor IIa (thrombin). These two factors are critical convergence points in the intrinsic and extrinsic pathways of the coagulation cascade. By inhibiting FXa, this compound reduces the conversion of prothrombin to thrombin. The subsequent inhibition of thrombin further prevents the conversion of fibrinogen to fibrin, a key component of blood clots, and also blocks thrombin-mediated platelet activation.
Warfarin: Vitamin K Antagonism
Warfarin acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This inhibition depletes the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors. As a result, the synthesis of functional coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, is significantly reduced.[1][2]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and warfarin within the coagulation cascade and the pathway of thrombin-mediated platelet activation.
Comparative Bleeding Risk: Data Overview
A direct comparison of bleeding rates between this compound and warfarin from head-to-head clinical trials is not available in published literature. Therefore, an indirect comparison is presented based on available safety data.
| Parameter | This compound | Warfarin |
| Reported Bleeding Events | In a first-in-human, single ascending dose study in healthy volunteers, no serious adverse events, including major bleeding, were reported. | The annual risk of major bleeding with warfarin is estimated to be between 1-3% in patients receiving it for various indications. |
| Bleeding Severity | Data on the severity of bleeding events from clinical trials is not yet available. | The risk of fatal bleeding is approximately 0.3-0.5% per year, and the risk for intracranial hemorrhage is around 0.2-0.5% annually. |
| Monitoring Requirements | As a direct inhibitor with predictable pharmacokinetics, routine coagulation monitoring is not expected to be required. | Requires regular monitoring of the International Normalized Ratio (INR) to maintain a therapeutic range and minimize bleeding risk. |
| Reversibility | A specific reversal agent for this compound is not currently available. | The effects of warfarin can be reversed with the administration of Vitamin K or prothrombin complex concentrates. |
Disclaimer: This table presents an indirect comparison and should be interpreted with caution. The data for this compound is from a small, early-phase trial in healthy subjects, while the data for warfarin is from a large body of evidence in diverse patient populations.
Experimental Protocols for Bleeding Risk Assessment
Standardized preclinical and clinical methods are employed to evaluate the bleeding risk of novel anticoagulants.
Preclinical Assessment
Preclinical evaluation of bleeding risk typically involves animal models. A common method is the tail transection bleeding model in rodents.
Rodent Tail Transection Model Protocol:
-
Animal Model: Male Wistar rats or mice are commonly used.
-
Drug Administration: Animals are administered either the test compound (e.g., this compound) or a comparator (e.g., warfarin) at various doses via oral gavage or intravenous injection. A control group receives the vehicle.
-
Anesthesia: Animals are anesthetized.
-
Tail Transection: A standardized section of the distal tail (e.g., 3 mm) is transected using a scalpel.
-
Bleeding Measurement: The tail is immersed in saline at 37°C, and the time to cessation of bleeding is recorded. Blood loss can be quantified by measuring the amount of hemoglobin in the saline.
-
Data Analysis: Bleeding time and blood loss are compared between the different treatment groups and the control group.
Clinical Assessment
In clinical trials, bleeding events are meticulously recorded and classified according to standardized criteria, such as those developed by the International Society on Thrombosis and Haemostasis (ISTH) or the Bleeding Academic Research Consortium (BARC).
Key Bleeding Endpoints in Clinical Trials:
-
Major Bleeding: Clinically overt bleeding accompanied by a significant drop in hemoglobin, requiring transfusion, occurring in a critical site (e.g., intracranial), or being fatal.
-
Clinically Relevant Non-Major Bleeding (CRNMB): Overt bleeding that does not meet the criteria for major bleeding but requires medical intervention.
-
Minor Bleeding: Any other bleeding event that does not meet the criteria for major or CRNMB.
Conclusion
This compound, with its direct and dual inhibition of FXa and FIIa, offers a targeted and potentially more predictable anticoagulant effect compared to the broad-spectrum, indirect action of warfarin. While the absence of direct comparative studies on bleeding risk necessitates caution, the first-in-human trial of this compound did not report any serious bleeding events at the doses tested. Future clinical trials directly comparing this compound with warfarin will be essential to definitively characterize their relative safety profiles. Researchers and clinicians should remain vigilant in monitoring for bleeding complications with any anticoagulant therapy and consider the individual patient's risk factors.
References
A Comparative Guide to the In Vitro Potency of SAR107375 and Other Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of SAR107375, a dual inhibitor of thrombin and Factor Xa, with other notable direct thrombin inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Data Presentation: In Vitro Potency Against Thrombin (Factor IIa)
The following table summarizes the in vitro potency of this compound and other selected direct thrombin inhibitors, primarily expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and, therefore, greater potency.
| Compound | Kᵢ (nM) for Thrombin (Factor IIa) | Mechanism of Action |
| This compound | 8 | Dual inhibitor of Thrombin and Factor Xa[1] |
| Dabigatran | 4.5 | Direct Thrombin Inhibitor |
| Argatroban | 19 - 40 | Direct Thrombin Inhibitor[2] |
| Bivalirudin | 2.1 | Direct Thrombin Inhibitor |
| Melagatran | 2 | Direct Thrombin Inhibitor |
| Tanogitran | 2.7 | Dual inhibitor of Thrombin and Factor Xa |
Experimental Protocols
The determination of the in vitro potency of direct thrombin inhibitors typically involves enzymatic assays that measure the inhibition of thrombin's catalytic activity. Below is a detailed methodology for a common fluorometric assay used to determine the inhibition constant (Kᵢ).
Determination of Inhibition Constant (Kᵢ) via Fluorometric Assay
This protocol outlines the steps to determine the Kᵢ of a competitive inhibitor of thrombin.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Vpr-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.8)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of ~380/460 nm
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute human α-thrombin in assay buffer to a stock concentration.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Determine the Michaelis-Menten constant (Kₘ) of the substrate by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
-
Inhibitor Dilution Series:
-
Prepare a series of dilutions of the test inhibitor in assay buffer. It is recommended to use a concentration range that brackets the expected IC₅₀ value.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Human α-thrombin (pre-diluted in assay buffer to the desired final concentration)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be approximately equal to its Kₘ value.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader in kinetic mode.
-
-
Data Analysis and Kᵢ Calculation:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition:
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis-Menten constant of the substrate.
-
-
Mandatory Visualization
Thrombin's Role in the Coagulation Cascade and Inhibition by Direct Thrombin Inhibitors
The following diagram illustrates the central role of thrombin in the coagulation cascade and the mechanism of action of direct thrombin inhibitors.
Caption: Mechanism of Direct Thrombin Inhibitors in the Coagulation Cascade.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic inhibitory activity of SAR107375, a dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), against its primary targets and other related serine proteases. The data presented here is crucial for understanding the selectivity profile of this compound and its potential for off-target effects.
Executive Summary
This compound is a potent dual inhibitor of the key coagulation enzymes, Factor Xa and thrombin.[1] Exhibiting Ki values in the low nanomolar range for its primary targets, it demonstrates a favorable selectivity profile against other related serine proteases.[1] This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols for assessing enzyme inhibition, and provides visual representations of the coagulation cascade and experimental workflows.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound against its primary targets and a related serine protease is summarized in the table below. While the primary publication notes a selectivity of approximately 300-fold against a broader panel of "related serine proteases," specific quantitative data for other individual proteases such as plasmin, activated protein C (APC), urokinase-type plasminogen activator (uPA), and tissue-type plasminogen activator (tPA) were not available in the reviewed public literature.
| Enzyme | Target Type | Ki (nM) | Selectivity vs. FXa | Selectivity vs. Thrombin |
| Factor Xa (FXa) | Primary Target | 1 | - | 8-fold |
| Thrombin (Factor IIa) | Primary Target | 8 | 0.125-fold | - |
| Trypsin | Related Serine Protease | >1000 | >1000-fold | >125-fold |
Data sourced from J. Med. Chem. 2013, 56, 23, 9441–9456.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound against Factor Xa, thrombin, and other serine proteases is typically performed using in vitro enzymatic assays. The following is a generalized protocol based on standard methodologies for assessing serine protease inhibition.
Determination of Inhibitory Constant (Ki)
Principle:
The inhibitory constant (Ki) is determined by measuring the effect of the inhibitor on the rate of an enzyme-catalyzed reaction. This is typically achieved by monitoring the cleavage of a specific chromogenic or fluorogenic substrate by the target enzyme in the presence of varying concentrations of the inhibitor. The Ki is a measure of the binding affinity of the inhibitor to the enzyme.
Materials:
-
Enzymes: Purified human Factor Xa, human α-thrombin, trypsin, and other serine proteases of interest.
-
Substrates: Specific chromogenic or fluorogenic substrates for each enzyme (e.g., a p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC) conjugated peptide).
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer that maintains optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl buffer with physiological salts).
-
Microplates: 96-well or 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates).
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
A fixed concentration of the enzyme is pre-incubated with a range of concentrations of this compound in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme to reach equilibrium.
-
-
Reaction Initiation:
-
The enzymatic reaction is initiated by the addition of a specific chromogenic or fluorogenic substrate to the enzyme-inhibitor mixture.
-
-
Kinetic Measurement:
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence at regular intervals using a microplate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
The initial velocities are plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate used in the assay.
-
Mandatory Visualizations
Coagulation Cascade and Inhibition by this compound
Caption: The coagulation cascade showing the points of inhibition by this compound.
Experimental Workflow for Ki Determination
Caption: Workflow for determining the inhibitory constant (Ki) of this compound.
References
A Comparative Analysis of SAR107375 and Next-Generation Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anticoagulant SAR107375 against established next-generation anticoagulants, namely the direct oral anticoagulants (DOACs) rivaroxaban, apixaban, edoxaban, and dabigatran. The information presented herein is supported by preclinical data to facilitate an evidence-based evaluation of their respective pharmacological profiles.
Introduction to a New Era of Anticoagulation
The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders, offering significant advantages over traditional vitamin K antagonists.[1][2] These agents exhibit predictable pharmacokinetic and pharmacodynamic profiles, allowing for fixed-dosing regimens without the need for routine coagulation monitoring.[3] The primary targets for these next-generation anticoagulants are key enzymes in the coagulation cascade: Factor Xa and thrombin (Factor IIa).[3][4]
This compound emerges as a novel anticoagulant distinguished by its unique mechanism of action as a potent dual inhibitor of both Factor Xa and thrombin. This dual inhibition presents a potentially different therapeutic profile compared to the selective inhibition of a single coagulation factor characteristic of the current DOACs.
Comparative Efficacy: A Quantitative Overview
The inhibitory potency of an anticoagulant is a critical determinant of its efficacy. This is often quantified by the inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and greater potency. The following table summarizes the reported Ki values for this compound and the selected DOACs against their respective targets, Factor Xa and thrombin.
| Compound | Target | Inhibitory Constant (Ki) (nM) |
| This compound | Factor Xa | 1 |
| Thrombin (Factor IIa) | 8 | |
| Rivaroxaban | Factor Xa | 0.4[5][6][7][8] |
| Thrombin (Factor IIa) | >10,000 | |
| Apixaban | Factor Xa | 0.08 - 0.25[3][8][9][10][11] |
| Thrombin (Factor IIa) | >30,000 | |
| Edoxaban | Factor Xa | 0.561[12] |
| Thrombin (Factor IIa) | >10,000[13] | |
| Dabigatran | Factor Xa | - (not a direct inhibitor) |
| Thrombin (Factor IIa) | 4.5[14][15] |
Note: Ki values can vary depending on the assay conditions. The data presented are collated from various preclinical studies for comparative purposes.
Mechanism of Action: Visualizing the Coagulation Cascade
To understand the distinct and overlapping mechanisms of these anticoagulants, it is essential to visualize their points of intervention within the coagulation cascade. The following diagram, generated using Graphviz, illustrates the intrinsic, extrinsic, and common pathways of coagulation and highlights the targets of Factor Xa inhibitors, thrombin inhibitors, and the dual inhibitor this compound.
Experimental Protocols for Anticoagulant Assessment
The evaluation of anticoagulant efficacy and safety relies on a battery of standardized in vitro and in vivo assays. Below are the detailed methodologies for key experiments frequently cited in the preclinical assessment of these compounds.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[6][16]
Principle: This test measures the time required for a fibrin clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
Methodology:
-
Sample Preparation: Whole blood is collected in a tube containing 3.2% sodium citrate to chelate calcium and prevent coagulation. Platelet-poor plasma (PPP) is obtained by centrifugation.[6]
-
Assay Procedure:
Activated Partial Thromboplastin Time (aPTT) Assay
The activated Partial Thromboplastin Time (aPTT) assay is used to assess the intrinsic and common pathways of coagulation.[11]
Principle: This assay measures the time it takes for a clot to form after the addition of a contact activator (e.g., silica, kaolin), partial thromboplastin (phospholipids), and calcium to a plasma sample.[8]
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood as described for the PT assay.
-
Assay Procedure:
-
PPP is incubated at 37°C with a contact activator and a phospholipid reagent.
-
After a specified incubation period, calcium chloride is added to trigger the coagulation cascade.
-
The time to the formation of a fibrin clot is recorded in seconds.
-
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay (TGA), also known as the Calibrated Automated Thrombogram (CAT), provides a comprehensive assessment of the overall coagulation potential of a plasma sample.
Principle: This assay measures the dynamic process of thrombin generation and decay over time after the initiation of coagulation. It provides more detailed information than traditional clotting time assays, including the lag time, peak thrombin concentration, and the total amount of thrombin generated (endogenous thrombin potential).[14]
Methodology:
-
Sample Preparation: Platelet-poor or platelet-rich plasma is used.
-
Assay Procedure:
-
Coagulation is initiated in the plasma sample by the addition of a reagent containing tissue factor, phospholipids, and calcium.
-
A fluorogenic or chromogenic substrate for thrombin is simultaneously added.
-
The generation of thrombin is continuously monitored by measuring the cleavage of the substrate over time using a fluorometer or spectrophotometer.[9][10]
-
A thrombin calibrator is used to convert the signal into thrombin concentration.[9]
-
Conclusion
This compound presents a novel approach to anticoagulation with its dual inhibition of Factor Xa and thrombin. The preclinical data indicate a high potency against both targets. A thorough comparison with the established next-generation anticoagulants, which are selective for either Factor Xa or thrombin, is crucial for understanding its potential therapeutic advantages and limitations. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of these and future anticoagulant candidates. Further clinical investigation is necessary to fully elucidate the clinical efficacy and safety profile of this compound in comparison to the current standard of care.
References
- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Edoxaban: a new oral direct factor xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for SAR107375
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for SAR107375, a potent, orally active inhibitor of thrombin and factor Xa.[1] Adherence to these guidelines is crucial for maintaining laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| CAS Number | 1184300-63-7 |
| Molecular Formula | C24H30ClN5O5S2 |
| Molecular Weight | 568.11 g/mol |
| Density (Predicted) | 1.402 ± 0.06 g/cm3 |
| pKa (Predicted) | 8.89 ± 0.50 |
(Data sourced from available chemical information)[1]
Experimental Protocol: Safe Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for the disposal of laboratory chemical waste and should be performed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, properly labeled.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Sealable waste bags.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof hazardous waste container.[6][7] This container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[8][9]
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container to prevent physical injury.[10]
-
-
Container Management:
-
Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Clean the spill area in accordance with your laboratory's established procedures.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 化合物 this compound CAS#: 1184300-63-7 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. esa.dc.gov [esa.dc.gov]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. flinnsci.com [flinnsci.com]
Essential Safety and Logistical Information for Handling SAR107375
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling investigational compounds like SAR107375. This document provides essential guidance on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Compound Information:
| Compound Name | This compound |
| Synonyms | SAR-107375, SAR-107375E |
| Mechanism of Action | Dual inhibitor of Factor Xa and Thrombin (Factor IIa)[1][2] |
| Chemical Class | Small molecule anticoagulant[1] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, general precautions for handling potent, small molecule enzyme inhibitors should be strictly followed. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or neoprene, double-gloving recommended. Change immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan
1. Preparation and Handling:
-
Weighing: Always weigh solid this compound within a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
2. Spill Response:
-
Small Spills (Solid): Gently sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable solvent and then with soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads). Place the contaminated material in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your EHS department.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: In Vitro Factor Xa Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against Factor Xa.
Materials:
-
Human Factor Xa (active enzyme)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a small volume of each this compound dilution to the wells of a 96-well microplate. Include wells with buffer only (negative control) and wells with buffer and solvent (vehicle control).
-
Add Human Factor Xa to all wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: this compound inhibits Factor Xa and Thrombin.
References
- 1. Segatroxaban - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (this compound), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
